3-Butoxy-2,6-difluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-butoxy-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJYMUNYLKIETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584620 | |
| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-15-3 | |
| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butoxy-2,6-difluorophenylboronic acid
CAS Number: 849062-15-3
This technical guide provides comprehensive information on 3-Butoxy-2,6-difluorophenylboronic acid, a key intermediate for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in synthetic chemistry.
Physicochemical and Safety Data
This compound is an organoboron compound valued for its utility as a building block in organic synthesis. The presence of two fluorine atoms ortho to the boronic acid group, along with a butoxy substituent, imparts unique electronic and steric properties that are advantageous in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 849062-15-3 | [1] |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | |
| Molecular Weight | 229.02 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C, under inert gas | [1] |
| Primary Hazard Codes | Xi (Irritant) | [2] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3][4] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [3][4] |
Core Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable reagent in several advanced research areas:
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its boronic acid functional group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The difluoro substitution is particularly significant in drug design, as fluorine atoms can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of drug candidates.[1][5] This compound is frequently employed in the development of kinase inhibitors and other targeted therapies.[1]
-
Agrochemicals : Similar to its role in pharmaceuticals, this boronic acid is used as a precursor for novel agrochemicals, such as herbicides and pesticides, leveraging its reactivity in cross-coupling reactions.[1][2]
-
Functional Materials Science : The electronic properties conferred by the fluorine and butoxy groups make it a useful building block for organic electronics, such as in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[6]
The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application
The Suzuki-Miyaura reaction is the most prominent application of this compound. This powerful cross-coupling method facilitates the formation of a C-C bond between the aryl group of the boronic acid and an aryl or vinyl halide/triflate.
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic substituent to the palladium(II) complex.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should note that ortho-fluorinated aryl boronic acids can be susceptible to competitive protodeboronation, a side reaction where the boronic acid group is replaced by hydrogen.[7] Optimization of the base, solvent, and catalyst is often necessary to minimize this side reaction and maximize yield.[7]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, THF, Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation : To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition : Add the degassed solvent mixture (e.g., dioxane and water in a 4:1 ratio) to the vessel via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (e.g., 4-24 hours). Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. (3-Butoxy-2,6-difluorophenyl)boronic acid [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Butoxy-2,6-difluorophenylboronic Acid for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Butoxy-2,6-difluorophenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique structural features, including the butoxy group and the difluorinated phenyl ring, make it an invaluable reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors for modulating key signaling pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 230.02 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | [2][3] |
| CAS Number | 849062-15-3 | [1][2][3][4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C, under inert gas | [3] |
Core Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is prominently utilized as a key intermediate in the synthesis of pharmaceutical compounds, especially kinase inhibitors. Its boronic acid functionality allows it to readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular architectures, such as the 2,3,6-trisubstituted pyridine scaffold found in a number of potent and selective kinase inhibitors. The fluorine atoms on the phenyl ring can improve the binding selectivity and metabolic stability of the final drug molecule.
Targeted Signaling Pathway: Protein Kinase C Theta (PKCθ)
A significant application of molecules derived from this compound is the inhibition of Protein Kinase C theta (PKCθ). PKCθ is a serine/threonine kinase predominantly expressed in T-cells and is a crucial mediator of T-cell receptor (TCR) signaling.
T-Cell Activation and the Role of PKCθ:
Upon engagement of the T-cell receptor with an antigen-presenting cell (APC), PKCθ is recruited to the immunological synapse. This localization is critical for the activation of downstream signaling cascades that lead to T-cell activation, proliferation, and cytokine production. PKCθ activates key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for the expression of genes like Interleukin-2 (IL-2), a vital cytokine for T-cell proliferation.
Due to its central role in T-cell mediated immune responses, PKCθ has emerged as a promising therapeutic target for autoimmune diseases and allograft rejection. Selective inhibitors of PKCθ could potentially suppress aberrant T-cell activity in these conditions without causing broad immunosuppression.
The following diagram illustrates the central role of PKCθ in the T-cell activation signaling pathway.
Experimental Protocols
The synthesis of 2,3,6-trisubstituted pyridines as potential PKCθ inhibitors often involves a key Suzuki-Miyaura cross-coupling reaction. Below is a representative experimental protocol for the coupling of this compound with a dihalopyridine derivative. This protocol is a generalized procedure and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the coupling of this compound with a generic 2,6-difluoro-3-substituted-pyridine.
Materials:
-
This compound
-
2,6-Difluoro-3-substituted-pyridine (e.g., 3-amino-2,6-difluoropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the 2,6-difluoro-3-substituted-pyridine (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.10 eq.) to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3-Butoxy-2,6-difluorophenyl)-6-fluoro-3-substituted-pyridine.
The following diagram illustrates the general workflow for this synthesis and subsequent biological evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its application in the construction of 2,3,6-trisubstituted pyridines as selective inhibitors of Protein Kinase C theta highlights its importance in developing novel therapeutics for autoimmune diseases and other inflammatory conditions. The methodologies and pathways described in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of derivatives synthesized from this boronic acid will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
An In-depth Technical Guide to the Synthesis of 3-Butoxy-2,6-difluorophenylboronic acid
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Butoxy-2,6-difluorophenylboronic acid, a valuable reagent in medicinal chemistry and materials science.[1] The presence of the butoxy group and the fluorine atoms can enhance metabolic stability and binding selectivity of target molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation.
The proposed synthesis is a multi-step process commencing from the commercially available 2,6-difluoroaniline. The key stages involve the synthesis of a 2,6-difluorophenol intermediate, followed by etherification to introduce the butoxy group, subsequent regioselective bromination, and finally, conversion to the desired boronic acid.
Quantitative Data Summary
The following tables summarize the expected reactants, products, and reaction conditions for each step of the synthesis. Please note that specific yields for the target molecule's synthesis pathway are not widely reported; therefore, the data presented is based on analogous reactions and established chemical principles.
Table 1: Synthesis of 2,6-Difluorophenol
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | 23 mol | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | - | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | - | - |
| Copper (II) Sulfate | CuSO₄ | 159.61 | - | - |
| Product | C₆H₄F₂O | 130.09 | - | - |
| Expected Yield | 88.9%[2] | |||
| Purity | 98.6%[2] |
Table 2: Synthesis of 1-Butoxy-2,6-difluorobenzene
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 1.0 equiv | 1.0 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 1.2 equiv | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 equiv | 2.0 |
| Acetone | C₃H₆O | 58.08 | Solvent | - |
| Product | C₁₀H₁₂F₂O | 186.20 | - | - |
| Expected Yield | High | |||
| Purity | High |
Table 3: Synthesis of 1-Bromo-3-butoxy-2,6-difluorobenzene
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 1-Butoxy-2,6-difluorobenzene | C₁₀H₁₂F₂O | 186.20 | 1.0 equiv | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 equiv | 1.1 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 1.2 equiv | 1.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - |
| Product | C₁₀H₁₁BrF₂O | 265.09 | - | - |
| Expected Yield | Moderate to High | |||
| Purity | High |
Table 4: Synthesis of this compound
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 1-Bromo-3-butoxy-2,6-difluorobenzene | C₁₀H₁₁BrF₂O | 265.09 | 1.0 equiv | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 equiv | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.2 equiv | 1.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - |
| Hydrochloric Acid (aq) | HCl | 36.46 | - | - |
| Product | C₁₀H₁₃BF₂O₃ | 229.02 | - | - |
| Expected Yield | Moderate to High | |||
| Purity | High |
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthetic pathway. Standard laboratory safety procedures should be followed at all times.
Step 1: Synthesis of 2,6-Difluorophenol
This procedure is adapted from a known method for the synthesis of 2,6-difluorophenol from 2,6-difluoroaniline.[2]
Materials:
-
2,6-Difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Copper (II) sulfate (CuSO₄)
-
Urea
-
Potassium iodide-starch paper
-
Water
-
Ice
Procedure:
-
Prepare a 30% aqueous solution of sulfuric acid. In a suitable reactor, add 3.0 kg (23 mol) of 2,6-difluoroaniline to 25 kg of the 30% sulfuric acid solution.
-
Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.
-
Cool the solution to -5 °C with vigorous stirring using an ice-salt bath.
-
Slowly add a 30% aqueous solution of sodium nitrite (5.6 kg) while maintaining the reaction temperature between -5 and 0 °C.
-
After the addition is complete, continue to stir the reaction mixture for 2 hours.
-
Filter the reaction mixture and discard the filter residue. Decompose any excess nitrous acid in the filtrate by adding an aqueous urea solution until a test with potassium iodide-starch paper is negative (no blue color).
-
In a separate vessel equipped for distillation, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper (II) sulfate.
-
Heat the sulfuric acid/copper sulfate mixture to reflux.
-
Slowly add the previously prepared diazonium salt solution to the refluxing mixture. The 2,6-difluorophenol product will co-distill with water.
-
Collect the distillate and separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-difluorophenol as a white solid.
Step 2: Synthesis of 1-Butoxy-2,6-difluorobenzene
This is a standard Williamson ether synthesis.
Materials:
-
2,6-Difluorophenol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a round-bottom flask, add 2,6-difluorophenol (1.0 equiv), potassium carbonate (2.0 equiv), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 equiv) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-butoxy-2,6-difluorobenzene.
Step 3: Synthesis of 1-Bromo-3-butoxy-2,6-difluorobenzene
This step involves a directed ortho-metalation followed by bromination.
Materials:
-
1-Butoxy-2,6-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-butoxy-2,6-difluorobenzene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. The fluorine atoms and the butoxy group direct the lithiation to the position between a fluorine and the butoxy group.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of 1,2-dibromoethane (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-bromo-3-butoxy-2,6-difluorobenzene.
Step 4: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation.
Materials:
-
1-Bromo-3-butoxy-2,6-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-bromo-3-butoxy-2,6-difluorobenzene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add triisopropyl borate (1.2 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow: Boronic Acid Formation
Caption: Workflow for the conversion of the aryl bromide to the boronic acid.
References
In-depth Technical Guide: 3-Butoxy-2,6-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butoxy-2,6-difluorophenylboronic acid, a fluorinated organoboron compound, presents significant potential in medicinal chemistry and materials science. Its structural features, particularly the presence of fluorine atoms and a butoxy group, are anticipated to enhance metabolic stability, binding selectivity, and solubility of derivative compounds. This guide provides a comprehensive overview of its properties, potential applications, and synthetic considerations, drawing upon available data for the compound and structurally related analogues. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this document also outlines general methodologies for the synthesis and application of similar phenylboronic acids.
Core Properties
Currently, detailed experimental data for this compound is limited. The following table summarizes available predicted and catalog-based information.
| Property | Value | Source |
| CAS Number | 849062-15-3 | Sigma-Aldrich, ChemicalBook |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | ChemicalBook |
| Molecular Weight | 230.02 g/mol | ChemicalBook |
| Physical Form | White powder | ChemicalBook |
| Predicted Boiling Point | 363.4 ± 52.0 °C | ChemicalBook |
| Predicted Density | 1.22 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 7.72 ± 0.58 | ChemicalBook |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. Note: This is a generalized protocol and requires optimization for this specific target molecule.
Logical Workflow for Synthesis
Caption: Generalized synthetic pathway for this compound.
Detailed Hypothetical Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add magnesium turnings. Add a solution of 1-butoxy-2,6-difluoro-3-bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF. The reaction is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred for a period to ensure complete hydrolysis of the boronate ester. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Reactivity and Applications
The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] The presence of fluorine atoms in the molecule can enhance the binding selectivity and metabolic stability of the resulting products, making it an attractive building block in drug discovery.[1]
General Suzuki-Miyaura Coupling Protocol
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, base, and solvent, will depend on the coupling partners.
Experimental Workflow for Suzuki-Miyaura Coupling
References
An In-depth Technical Safety Guide for 3-Butoxy-2,6-difluorophenylboronic acid
This guide provides comprehensive safety information for 3-Butoxy-2,6-difluorophenylboronic acid (CAS No. 849062-15-3), intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, handling procedures, and emergency protocols associated with this compound.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classification for this compound is summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Pictogram:
-
GHS07: Exclamation Mark[1]
Signal Word: Warning[1]
Precautionary Statements:
-
P101: If medical advice is needed, have product container or label at hand.[1]
-
P264: Wash hands thoroughly after handling.[1]
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value |
| CAS Number | 849062-15-3[1] |
| Molecular Formula | C10H13BF2O3 |
| Molecular Weight | 230.02 g/mol |
| Appearance | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions.[2] |
Section 3: Experimental Protocols
Detailed experimental protocols for determining the hazard classifications are based on standardized OECD guidelines.
Acute Oral Toxicity (OECD 423): The acute oral toxicity is determined by administering the substance to a group of fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels.
Skin Irritation (OECD 404): This test involves the application of the test substance to the skin of an animal subject for a specified period. The skin is then observed for signs of erythema and edema at specified intervals.
Eye Irritation (OECD 405): The substance is applied to the eye of an animal and the effects on the cornea, iris, and conjunctiva are observed and graded at specific intervals after application.
Specific Target Organ Toxicity - Single Exposure (OECD 407): This test involves the administration of the substance to animals for a single dose. The animals are then observed for a specified period for signs of toxicity, including effects on the respiratory system.
Section 4: Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Section 5: Personal Protective Equipment (PPE)
The following diagram outlines the necessary personal protective equipment when handling this compound.
Caption: Required Personal Protective Equipment (PPE).
Section 6: Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed.
Spill Response Workflow:
The diagram below illustrates the logical steps to take in the event of a chemical spill.
Caption: Chemical Spill Response Workflow.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Section 7: Toxicological Information
There is limited toxicological data available for this compound. The provided GHS classifications indicate that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] No specific LD50 or LC50 data has been reported in the searched documents.
Section 8: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Possibility of Hazardous Reactions: None under normal storage conditions.[2]
-
Conditions to Avoid: No specific conditions to avoid are mentioned.
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: No data available.[2]
References
An In-depth Technical Guide to the Solubility of 3-Butoxy-2,6-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, specific quantitative solubility data for 3-Butoxy-2,6-difluorophenylboronic acid in various solvents is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the solubility of structurally similar compounds, detailed experimental protocols for determining solubility, and the context of its application in organic synthesis.
Introduction
This compound is an organoboron compound of significant interest in medicinal chemistry and materials science. The presence of a butoxy group and two fluorine atoms on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and physicochemical characteristics, including solubility. A thorough understanding of its solubility is critical for optimizing reaction conditions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, as well as for purification and formulation processes.
Factors Influencing the Solubility of this compound
The solubility of a substituted phenylboronic acid is primarily governed by the interplay of several factors:
-
Substituent Effects: The butoxy group, being lipophilic, is expected to increase solubility in nonpolar organic solvents. Conversely, the polar fluorine atoms and the boronic acid moiety can engage in hydrogen bonding, potentially increasing solubility in polar solvents. The ortho-difluoro substitution pattern can also influence intermolecular interactions and crystal packing, thereby affecting solubility.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents are more likely to dissolve polar compounds, while nonpolar solvents are better suited for nonpolar compounds.
-
Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.
Quantitative Solubility Data for Analogous Phenylboronic Acids
To provide a practical reference for estimating the solubility of this compound, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data is presented as the mole fraction solubility (x) at different temperatures. The introduction of an isobutoxy group generally enhances solubility in most organic solvents compared to the parent phenylboronic acid.[1]
Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Phenylboronic Acid (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.021 | |
| 313.15 | 0.035 | |
| 323.15 | 0.057 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.120 |
| 303.15 | 0.165 | |
| 313.15 | 0.220 | |
| 323.15 | 0.290 | |
| Dipropyl ether | 293.15 | 0.015 |
| 303.15 | 0.025 | |
| 313.15 | 0.040 | |
| 323.15 | 0.060 | |
| Methylcyclohexane | 293.15 | 0.0002 |
| 303.15 | 0.0004 | |
| 313.15 | 0.0008 | |
| 323.15 | 0.0015 |
Data is derived from published experimental studies.
Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1][2]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.370 | 0.130 | 0.105 | |
| Dipropyl ether | 293.15 | 0.025 | 0.007 | 0.005 |
| 303.15 | 0.040 | 0.012 | 0.009 | |
| 313.15 | 0.065 | 0.020 | 0.015 | |
| 323.15 | 0.100 | 0.032 | 0.025 | |
| Methylcyclohexane | 293.15 | 0.0015 | 0.0003 | 0.0002 |
| 303.15 | 0.0028 | 0.0006 | 0.0004 | |
| 313.15 | 0.0050 | 0.0011 | 0.0008 | |
| 323.15 | 0.0085 | 0.0020 | 0.0014 |
Data is derived from published experimental studies.[1][2]
Experimental Protocol for Solubility Determination
A reliable and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with precise temperature control (±0.1 K)
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Optional: Turbidity sensor or laser light source and detector
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel to prepare a sample of a known composition (mole fraction).
-
Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min) using the circulating bath. Ensure vigorous and constant stirring to maintain homogeneity and facilitate dissolution.
-
Equilibrium Point Determination: Carefully observe the solution as the temperature increases. The temperature at which the last solid particles disappear, resulting in a completely clear solution, is the solid-liquid equilibrium point for that specific composition. If using instrumentation, this point corresponds to a sharp decrease in turbidity or an increase in light transmission.
-
Data Collection: Record the equilibrium temperature and the corresponding mole fraction of the solute.
-
Solubility Curve Construction: Repeat steps 1-4 for a range of different compositions to obtain a series of data points. Plotting the equilibrium temperature versus the mole fraction will generate the solubility curve for the compound in the chosen solvent.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The solubility of this compound is paramount for its successful application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The reaction requires the boronic acid, an organic halide, a palladium catalyst, and a base to be sufficiently soluble in the chosen solvent system for the catalytic cycle to proceed efficiently.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[3][4]
Conclusion
References
Spectroscopic Characterization of 3-Butoxy-2,6-difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-Butoxy-2,6-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science.[1] Due to the limited availability of publicly accessible, experimentally derived raw data for this specific compound, this guide leverages spectral data from structurally similar compounds and established principles of spectroscopic analysis for boronic acids to provide a robust predictive framework. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their own characterization efforts.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of related fluoro-substituted phenylboronic acids and general principles of spectroscopy.[2][3]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1 (broad s) | Broad Singlet | - | B(OH)₂ |
| ~7.2 - 7.4 (m) | Multiplet | - | Ar-H |
| ~6.8 - 7.0 (t) | Triplet | ~9 | Ar-H |
| ~4.1 (t) | Triplet | ~6.5 | O-CH₂- |
| ~1.7 (sextet) | Sextet | ~7.5 | -CH₂- |
| ~1.4 (sextet) | Sextet | ~7.5 | -CH₂- |
| ~0.9 (t) | Triplet | ~7.4 | -CH₃ |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and water content, often appearing as a broad singlet that can exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (dd) | C-F |
| ~158 (dd) | C-F |
| ~150 (t) | C-O |
| ~128 (t) | C-H |
| ~112 (dd) | C-H |
| Not Observed | C-B |
| ~70 | O-CH₂ |
| ~31 | -CH₂- |
| ~19 | -CH₂- |
| ~14 | -CH₃ |
Note: The carbon atom attached to the boron (ipso-carbon) is often difficult to observe in ¹³C NMR spectra of boronic acids due to quadrupolar relaxation of the boron nucleus.[4]
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~ -110 to -120 | Ar-F |
Note: The chemical shift is referenced to CFCl₃. The presence of the butoxy group is expected to have a minor shielding effect compared to unsubstituted 2,6-difluorophenylboronic acid.[2][5]
Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Comments |
| ~28 - 32 | Characteristic for trigonal (sp²) boronic acids. A broad signal is expected. |
Note: Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which may result in an additional, slightly downfield-shifted signal.[6][7]
Table 5: Predicted IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (hydrogen-bonded) |
| ~2960, 2870 | C-H stretch (aliphatic) |
| ~1620, 1580 | C=C stretch (aromatic) |
| ~1470 | C-H bend (aliphatic) |
| ~1350 | B-O stretch |
| ~1250 | C-O stretch (aryl ether) |
| ~1030 | C-F stretch |
| ~780 | Out-of-plane C-H bend |
Table 6: Predicted Mass Spectrometry Data (ESI-)
| m/z Value | Interpretation |
| 229.0 | [M-H]⁻ |
| 211.0 | [M-H-H₂O]⁻ |
Note: In positive ion mode (ESI+), adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. Boronic acids can also form cyclic anhydrides (boroxines) which may be detectable, particularly in the gas phase.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for obtaining the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids have a tendency to form oligomers, which can lead to poor spectral resolution. Running the NMR in d₄-methanol can sometimes improve the quality of the spectrum.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Sequence: Standard proton pulse sequence
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 180 ppm
¹⁹F NMR Spectroscopy:
-
Instrument: 470 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Spectral Width: Sufficient to cover the expected aryl fluoride region (e.g., -100 to -150 ppm)[5]
¹¹B NMR Spectroscopy:
-
Instrument: 160 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Special Considerations: The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[6]
-
Spectral Width: A broad spectral width is advisable due to the wide chemical shift range of boron compounds.[6][8]
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FT-IR Spectrometer equipped with an ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the desired ion species.
Data Acquisition (ESI):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Both positive and negative ion modes should be run.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Typical ESI Conditions:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Visualization of Methodologies
The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.
Conclusion
References
- 1. (3-Butoxy-2,6-difluorophenyl)boronic acid [myskinrecipes.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. azom.com [azom.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
Commercial Availability and Synthetic Guidance for 3-Butoxy-2,6-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 3-Butoxy-2,6-difluorophenylboronic acid (CAS No. 849062-15-3), a valuable building block in medicinal chemistry and materials science. Furthermore, it outlines a representative synthetic protocol for arylboronic acids and its primary application in Suzuki-Miyaura cross-coupling reactions, crucial for the development of novel compounds.
Commercial Sourcing
This compound is available from several chemical suppliers. The table below summarizes the currently available data on suppliers, purity, and offered quantities. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 849062-15-3 | Information not readily available | Inquire |
| AK Scientific, Inc. | 849062-15-3 | ≥ 95% | 1g, 5g, 25g |
| Aladdin Scientific | 849062-15-3 | ≥ 97% | 1g |
| Curia Germany GmbH | 849062-15-3 | Information not readily available | Inquire |
| Angene International Limited | 849062-15-3 | Information not readily available | Inquire |
| ITI Biochem (supplied by Beijing Fubo Biological Technology Co., Ltd.) | 849062-15-3 | Information not readily available | Inquire |
Synthetic Protocols
General Synthesis of Arylboronic Acids
A common route to arylboronic acids is through the formation of an aryl Grignard reagent from the corresponding aryl bromide, followed by reaction with a borate ester.
Reaction Scheme:
Ar-Br + Mg → Ar-MgBr Ar-MgBr + B(OR)₃ → Ar-B(OR)₂ + MgBr(OR) Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂
Experimental Protocol (Representative):
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the aryl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is then added dropwise from the dropping funnel. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the consumption of most of the magnesium.
-
Borylation: The Grignard reagent solution is cooled in an ice-salt bath. A solution of triisopropyl borate in anhydrous diethyl ether or THF is added dropwise at a rate that maintains the internal temperature below 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction mixture is cooled again in an ice bath and slowly quenched by the addition of aqueous acid (e.g., 1 M HCl). The mixture is stirred until the precipitated salts dissolve.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude arylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents).
Application in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Ar¹-B(OH)₂ + Ar²-X → Ar¹-Ar² (where X = Br, I, OTf)
Experimental Protocol (Representative):
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 °C to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Stability and Storage of 3-Butoxy-2,6-difluorophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and appropriate storage conditions for 3-Butoxy-2,6-difluorophenylboronic acid (CAS 849062-15-3). Understanding the stability profile of this valuable synthetic intermediate is critical for ensuring its integrity, and reproducibility in research and development, particularly in the synthesis of agrochemicals, functional materials, and pharmaceutical compounds. The presence of fluorine atoms in the molecule is known to enhance binding selectivity and metabolic stability in target molecules, making this compound of particular interest.
Core Stability Profile
This compound is a solid, typically appearing as a white powder, with a reported melting point of 84-94 °C[1]. Like many arylboronic acids, it is relatively stable when handled and stored correctly. However, it is susceptible to degradation through several pathways, primarily driven by exposure to moisture, heat, and incompatible chemical environments.
Key Stability Considerations:
-
Thermal Decomposition: Exposure to high temperatures can lead to decomposition. It is crucial to avoid heat, sparks, and open flames when handling this compound.
-
Chemical Incompatibility: Contact with strong oxidizing agents should be avoided as they can promote the oxidative degradation of the boronic acid moiety.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Minimizes thermal degradation and slows down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidative degradation from atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry place | Prevents hydrolysis and the initiation of moisture-mediated degradation pathways. |
| Light | Protect from light | Minimizes the risk of photolytic degradation. |
Major Degradation Pathways
The primary degradation pathways for this compound are consistent with those observed for other arylboronic acids. These include protodeboronation, oxidation, and the formation of boroxine anhydrides.
Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acidic or basic conditions. For fluorinated phenylboronic acids, this hydrodeboronation can be a notable concern.
Caption: Protodeboronation of this compound.
Oxidation
The boronic acid moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or strong oxidizing agents. This leads to the formation of the corresponding phenol and boric acid.
Caption: Oxidative degradation of this compound.
Boroxine Formation
In the absence of water and often upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible in the presence of water.
Caption: Reversible formation of a boroxine from this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for up to 24 hours. | To evaluate stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 24 hours. | To assess stability in basic conditions and identify base-catalyzed degradation products, particularly from protodeboronation. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. | To identify potential oxidative degradation products. |
| Thermal Stress | Store the solid compound in an oven at 70°C for one week. | To evaluate the potential for thermal degradation in the solid state, including boroxine formation. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To assess the impact of light on the stability of the compound. |
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for monitoring the purity and degradation of arylboronic acids.
Caption: General workflow for a stability-indicating HPLC analysis.
Typical HPLC Parameters:
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content to ensure separation of the parent compound from potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹⁹F, and ¹¹B NMR, can be a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of this compound in solution. Changes in the chemical shifts and the appearance of new signals can provide structural information about the degradation products.
Experimental Protocol for NMR Monitoring:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Acquire initial ¹H, ¹⁹F, and ¹¹B NMR spectra to serve as a baseline.
-
Subject the NMR tube to the desired stress condition (e.g., addition of D₂O, acid, or base; heating).
-
Acquire subsequent NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of signals corresponding to the parent compound and the appearance and increase in intensity of new signals corresponding to degradation products.
Conclusion
While this compound is a relatively stable compound under recommended storage conditions, a thorough understanding of its potential degradation pathways is essential for its effective use in research and development. Adherence to proper storage protocols, including refrigeration, storage under an inert atmosphere, and protection from moisture and light, is paramount to maintaining its purity and reactivity. For applications requiring stringent quality control, conducting forced degradation studies and employing a validated stability-indicating analytical method are crucial steps to ensure the integrity of this important chemical building block.
References
The Role of 3-Butoxy-2,6-difluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2,6-difluorophenylboronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. Its unique structural features, including the electron-withdrawing difluoro substitutions and the lipophilic butoxy group, contribute to enhanced metabolic stability, binding affinity, and selectivity of the resulting drug candidates. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in the synthesis of potent and selective kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. While specific, publicly available data for drug candidates synthesized using this exact reagent is limited, this guide will utilize illustrative examples with closely related analogues to provide a comprehensive understanding of its application.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common scaffolds in kinase inhibitors.
The 2,6-difluoro substitution pattern on the phenyl ring is known to enhance the biological activity of many kinase inhibitors. These fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity. Furthermore, the presence of fluorine can block metabolic oxidation, leading to improved pharmacokinetic properties. The butoxy group provides a degree of lipophilicity that can be crucial for cell permeability and oral bioavailability.
A Case Study: Synthesis of IRAK-4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a crucial role in the innate immune response. Dysregulation of the IRAK-4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK-4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
Quantitative Data on Representative Kinase Inhibitors
The following table summarizes the biological activity of representative kinase inhibitors that incorporate a difluorophenyl moiety, highlighting the potency that can be achieved with this structural motif.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay (GI50, nM) | Reference |
| 1,3-Benzothiazole Derivatives | Pan-RAF | CRAF: 1.4, BRAFV600E: 2.4 | A375 cells: 40-190 | [1][2] |
| 2,3-Dihydrobenzofuran Derivatives | IRAK-4 | 8.7 | OCI-LY10 cells: 248 | [3] |
| PROTACs | IRAK-4 | 70.0 (parent inhibitor) | OCI-LY10, TMD8 cells: potent degradation | [4][5] |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for a kinase inhibitor, based on general procedures found in the literature for similar transformations.
Synthesis of a Biaryl Kinase Inhibitor Intermediate
Reaction: Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., a brominated heterocyclic core) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture or DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
IRAK-4 Signaling Pathway
The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway, which ultimately leads to the activation of NF-κB and the transcription of pro-inflammatory cytokines. Inhibition of IRAK-4 blocks this cascade.
Caption: IRAK-4 signaling pathway and point of inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the synthesis and purification of a biaryl compound using a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry for the synthesis of complex biaryl and heteroaryl scaffolds. Its application in Suzuki-Miyaura cross-coupling reactions has facilitated the development of potent and selective kinase inhibitors, particularly targeting IRAK-4. The unique combination of the butoxy and difluoro substituents provides a strategic advantage in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed public data on specific clinical candidates synthesized from this exact boronic acid remains limited, the principles and protocols outlined in this guide provide a solid foundation for its effective use in drug discovery and development programs. As the demand for novel kinase inhibitors continues to grow, the importance of specialized building blocks like this compound is set to increase.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Butoxy-2,6-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[1]
This document provides detailed application notes and protocols for the use of 3-Butoxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The unique substitution pattern of this reagent—featuring a sterically demanding butoxy group and two ortho-fluorine atoms—imparts valuable properties to the resulting biaryl products. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making this building block particularly attractive for drug discovery programs.
Core Concepts and Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
Due to the steric hindrance and electronic properties of this compound, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Catalyst and Ligand Selection
For sterically hindered substrates like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may be less effective. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred. These ligands promote the formation of a reactive monoligated palladium(0) species, which can more readily undergo oxidative addition with sterically encumbered aryl halides.
Recommended Catalyst Systems:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source.
-
Bulky phosphine ligands: SPhos, XPhos, RuPhos, and other biaryl phosphine ligands.
-
N-Heterocyclic Carbene (NHC) ligands.
Base and Solvent Selection
The choice of base is critical for activating the boronic acid for transmetalation. For sterically hindered couplings, moderately strong to strong bases are often required.
Commonly Used Bases:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium tert-butoxide (t-BuOK)
The solvent must be capable of dissolving the reactants and the catalyst system. Anhydrous, aprotic polar solvents are typically employed.
Suitable Solvents:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
Mixtures of organic solvents with water are also common.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Due to the specific nature of this reagent, publicly available data is limited. The following examples are compiled from scientific literature and patents to provide a comparative overview.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | 85 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 2-Bromo-5-fluoropyridine | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | Toluene | 100 | 8 | 91 |
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 110 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general method for the coupling of this compound with an aryl bromide using a palladium/phosphine ligand system.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields, especially for challenging substrates.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for 3-Butoxy-2,6-difluorophenylboronic acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2,6-difluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. Its utility is most prominent in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. The presence of the difluoro substitution on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability and binding affinity of the resulting biaryl compounds, making them attractive candidates in drug discovery and agrochemical research.[1] Specifically, this boronic acid has been utilized as a key intermediate in the synthesis of pharmaceuticals, including potential kinase inhibitors.
These application notes provide a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound and highlight its application in the synthesis of molecules with potential biological activity.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura cross-coupling reaction involving a substituted phenylboronic acid and an aryl halide. This data is illustrative of a typical reaction and can be used as a starting point for optimization.
| Parameter | Value |
| Reactants | |
| Aryl Halide (e.g., 1-bromo-4-nitrobenzene) | 1.0 mmol |
| This compound | 1.2 mmol |
| Catalyst System | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol (5 mol%) |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol |
| Solvent | |
| 1,4-Dioxane/Water | 4:1 (v/v), 5 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Outcome | |
| Yield | 85-95% (typical) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Drying agent (e.g., Anhydrous sodium sulfate [Na₂SO₄])
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway Inhibition
Biaryl compounds synthesized using this compound are often investigated as inhibitors of protein kinases. Protein Kinase C theta (PKCθ) is a key enzyme in T-cell activation and is a target for autoimmune diseases.[2][3] The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by such inhibitors.
Caption: Inhibition of the PKCθ signaling pathway.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of Novel LRRK2 Inhibitors for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Butoxy-2,6-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Butoxy-2,6-difluorophenylboronic acid is a key building block that introduces a difluorinated phenyl ring with a butoxy substituent, a motif of significant interest in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
These application notes provide an overview of the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various coupling partners, including recommended catalysts, reaction conditions, and detailed experimental protocols. Due to the steric hindrance and electronic properties of this boronic acid, careful selection of the catalytic system is crucial for achieving high yields.
Recommended Catalytic Systems
The successful coupling of sterically hindered and electron-deficient boronic acids like this compound often requires palladium catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Key Palladium Catalysts and Ligands:
-
Palladium Precatalysts:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)
-
-
Bulky Phosphine Ligands:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos)
-
-
N-Heterocyclic Carbene (NHC) Ligands:
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
The choice of base and solvent system is also critical and is dependent on the specific substrates being coupled. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Aprotic solvents such as dioxane, tetrahydrofuran (THF), and toluene, often in combination with water, are frequently employed.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl boronic acids with structural similarities to this compound, providing a starting point for reaction optimization.
| Aryl Boronic Acid | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 95 |
| 2,6-Dimethylphenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 3,5-Difluorophenylboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 88 |
Note: This data is representative and yields are highly substrate-dependent. Optimization of reaction conditions is recommended for specific applications.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All manipulations involving air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with various aryl bromides using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Aryl Chlorides using a Buchwald Precatalyst
This protocol is adapted for more challenging couplings with aryl chlorides, utilizing a more active Buchwald precatalyst.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
tert-Amyl alcohol (degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, XPhos Pd G3, and K₂CO₃ to an oven-dried reaction vessel.
-
Add degassed tert-amyl alcohol via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst residue.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Butoxy-2,6-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] 3-Butoxy-2,6-difluorophenylboronic acid is a valuable building block, introducing a difluorinated phenyl moiety that can enhance the metabolic stability and binding affinity of target molecules. However, the electronic properties and steric hindrance imparted by the ortho-fluorine and butoxy substituents present unique challenges in optimizing the Suzuki-Miyaura reaction conditions.
A primary challenge with 2,6-difluorinated phenylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This process is often accelerated by the basic conditions required for the Suzuki coupling.[2][4] Consequently, the judicious selection of a suitable base is critical to achieving high yields of the desired biaryl product.
This document provides a comprehensive guide to base selection for the Suzuki-Miyaura coupling of this compound, including a summary of common bases, a general experimental protocol for base screening, and a recommended starting protocol for your specific coupling reaction.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex.[1] The choice of base can significantly influence the rate of this step and, consequently, the overall efficiency of the reaction. For sterically hindered and electron-deficient boronic acids like this compound, a delicate balance is required: the base must be strong enough to promote transmetalation but not so harsh as to accelerate protodeboronation.
Comparison of Common Bases for Suzuki-Miyaura Coupling
The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent. For electron-deficient and sterically hindered boronic acids, a screening of bases is often recommended. The following table summarizes common bases used in Suzuki-Miyaura reactions and their general characteristics, which can serve as a starting point for optimization.
| Base | Typical Equivalents | Common Solvent Systems | Temperature Range (°C) | Comments |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene / H₂O, THF / H₂O | 60 - 100 | Often a reliable choice for challenging substrates, including electron-deficient boronic acids. Provides a good balance of reactivity while minimizing protodeboronation.[5] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, widely used, and milder base. May be less effective for very challenging substrates but is a good initial screening candidate.[5] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and generally a stronger base than K₂CO₃, which can increase reaction rates.[5] |
| KF | 3.0 | THF (anhydrous), 1,4-Dioxane | 60 - 80 | A milder option, particularly useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[5] |
| NaOH, KOH | 2.0 - 3.0 | Toluene / H₂O, 1,4-Dioxane / H₂O | 80 - 110 | Strong bases that can be effective but also significantly increase the risk of protodeboronation, especially with fluorinated boronic acids.[2] |
| Organic Bases (e.g., Et₃N, DBU) | 2.0 - 4.0 | Toluene, THF | 80 - 110 | Generally less effective than inorganic bases for Suzuki-Miyaura couplings and may not be suitable for this substrate.[6] |
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol provides a general method for screening different bases to identify the optimal conditions for the Suzuki-Miyaura coupling of this compound with a given aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF; 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols for Solvent Effects in 3-Butoxy-2,6-difluorophenylboronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and optimizing the solvent effects in the Suzuki-Miyaura cross-coupling of 3-Butoxy-2,6-difluorophenylboronic acid. This sterically hindered and electron-deficient boronic acid presents unique challenges, and the choice of solvent is a critical parameter for achieving high yields and reaction efficiency.
Application Notes
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For substrates like this compound, which possess both steric bulk from the butoxy group and ortho-fluoro substituents, careful consideration of the reaction conditions, particularly the solvent system, is paramount.
Key Considerations for Solvent Selection:
-
Solubility: The solvent must be capable of dissolving the boronic acid, the coupling partner (aryl halide or triflate), the palladium catalyst, and the base to ensure a homogeneous reaction mixture. Poor solubility can lead to sluggish or incomplete reactions.[1] For difluorophenylboronic acids, co-solvent systems such as dioxane/water, N,N-Dimethylformamide (DMF)/water, or Tetrahydrofuran (THF)/water are often employed to enhance solubility.[1][2]
-
Polarity and Catalyst Stabilization: The polarity of the solvent can influence the rate of the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent can stabilize the palladium catalyst and its intermediates.
-
Role of Water: The presence of water can significantly accelerate the Suzuki-Miyaura reaction.[3] It is believed to facilitate the transmetalation step by promoting the formation of a more reactive boronate species.[4] The optimal ratio of the organic solvent to water is crucial, as excess water can lead to hydrolysis of the boronic acid or other side reactions.[4]
-
Aprotic vs. Protic Solvents: Aprotic solvents like dioxane, THF, and DMF are commonly used.[4][5] Protic solvents such as alcohols can also be effective, sometimes leading to enhanced reaction rates.
-
Degassing: It is critical to use degassed solvents to prevent the oxidation and deactivation of the palladium(0) catalyst.[2]
Impact of Solvent on Reaction Yield: A Case Study
| Entry | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | Diglyme | 100 | 42 |
| 7 | Acetonitrile (MeCN) | 65 | 42 |
| 8 | Isopropanol (iPrOH) | 65 | 42 |
| 9 | Ethanol (EtOH) | 65 | 11 |
| 10 | THF | 65 | 27 |
| 11 | Dioxane/H₂O (9:1) | 100 | 53 |
| 12 | Dioxane/H₂O (1:1) | 100 | 71 |
| 13 | Dioxane/H₂O (1:4) | 100 | 10 |
| 14 | Dioxane/H₂O (1:9) | 100 | 14 |
Data adapted from a representative Suzuki-Miyaura solvent optimization study.[6] Yields are for a model reaction and serve to illustrate solvent effects.
From this data, it is evident that a mixture of an aprotic ether solvent (dioxane) with water provides the highest yield. The ratio of the organic solvent to water is a critical parameter that requires optimization.
Visualizations
Experimental Protocols
The following protocols are representative procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent ratio, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Dioxane/Water Co-solvent System
This protocol is a robust starting point for many Suzuki-Miyaura couplings, especially with sterically hindered boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed deionized water via syringe (a common starting ratio is 4:1 v/v).[2]
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Procedure using DMF/Water Co-solvent System with Sonication
This protocol can be advantageous for enhancing reaction rates and yields, particularly when solubility is a challenge.[7]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ultrasonic bath
-
Reaction flask
Procedure:
-
In the reaction flask, disperse the palladium catalyst in a mixture of DMF and deionized water (e.g., 1:1 v/v) using an ultrasonic bath for approximately 10 minutes to ensure uniform distribution.[7]
-
Sequentially add the aryl halide and this compound to the mixture.
-
Add the base to the reaction mixture.
-
Place the flask in the ultrasonic bath and sonicate at a controlled temperature (e.g., 75 °C).[7]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the product, if applicable, or proceed with a standard aqueous work-up as described in Protocol 1.
-
Collect the product by vacuum filtration, wash with water, and dry, or purify as needed.
Protocol 3: Anhydrous Conditions using THF
In cases where protodeboronation or other water-mediated side reactions are a concern, an anhydrous protocol may be beneficial.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-3 mol%)
-
Anhydrous base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and appropriate glassware
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and anhydrous base.
-
Add anhydrous, degassed THF via syringe.
-
Heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction for completion.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Perform an aqueous work-up and purification as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Butoxy-2,6-difluorophenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorinated phenyl groups, such as the 3-butoxy-2,6-difluorophenyl moiety, can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.
However, the use of polyfluorinated phenylboronic acids, particularly those with ortho-fluorine substituents like 3-Butoxy-2,6-difluorophenylboronic acid, presents a notable challenge: a propensity for protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often accelerated under the basic conditions required for the Suzuki-Miyaura coupling. To circumvent this issue, highly active palladium catalyst systems are employed to ensure that the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation. These advanced catalyst systems often allow for milder reaction conditions, including lower temperatures and shorter reaction times.
These application notes provide a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. While specific quantitative data for this exact boronic acid is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for structurally similar and electronically analogous polyfluorophenylboronic acids.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for this reaction is outlined below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Recommended Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes generally effective conditions based on literature for analogous polyfluorophenylboronic acids. Optimization for specific substrates is recommended.
| Aryl Halide Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv.) | Solvent System | Temperature (°C) | Typical Time (h) |
| Aryl Bromide (Electron-rich) | Pd(OAc)₂ (2) or Pd₂(dba)₃ (1-2) | SPhos (4) or XPhos (2-4) | K₃PO₄ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80 - 110 | 1 - 12 |
| Aryl Bromide (Electron-poor) | Pd(OAc)₂ (2) or Pd₂(dba)₃ (1-2) | SPhos (4) or XPhos (2-4) | K₃PO₄ (2-3) | THF/H₂O or Dioxane/H₂O | RT - 80 | 0.5 - 6 |
| Aryl Chloride (Activated) | Pd(OAc)₂ (2) or G3-XPhos Precatalyst (2) | XPhos (4) | K₃PO₄ (2-3) | THF/H₂O or t-BuOH/H₂O | 40 - 100 | 2 - 24 |
| Aryl Chloride (Unactivated) | G3-XPhos Precatalyst (2-4) | (as part of precatalyst) | K₃PO₄ or Cs₂CO₃ (2-3) | Dioxane/H₂O or t-BuOH/H₂O | 100 - 120 | 12 - 24 |
| Heteroaryl Halides | Pd(OAc)₂ (2) or G3-SPhos Precatalyst (2) | SPhos (4) | K₃PO₄ (2-3) | Dioxane/H₂O or n-Butanol | 80 - 110 | 1 - 12 |
Note: RT = Room Temperature (typically 20-25 °C). Precatalysts like G3-XPhos are often preferred for their air and moisture stability and high activity.
Experimental Protocols
The following are detailed protocols that serve as a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides.
Protocol 1: General Procedure for Aryl Bromides
This protocol is a general starting point and should be optimized for specific substrates.[1]
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 10:1 or Toluene/Water 10:1)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, potassium phosphate, Palladium(II) Acetate, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Aryl Chlorides using a Precatalyst
This protocol is adapted for less reactive aryl chlorides and utilizes a highly active palladium precatalyst to facilitate the reaction at lower temperatures and minimize boronic acid decomposition.[1][2]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 Precatalyst (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl chloride, this compound, and the XPhos Pd G3 precatalyst.
-
Seal the vial, and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed anhydrous THF via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ via syringe.
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of novel biaryl compounds. The key to a successful transformation lies in the selection of a highly active catalyst system to overcome the inherent instability of the fluorinated boronic acid. The use of modern palladium precatalysts in conjunction with bulky, electron-rich biarylphosphine ligands and appropriate bases allows for efficient coupling under relatively mild conditions. The protocols provided herein serve as a robust starting point for researchers to develop and optimize these important reactions for applications in drug discovery and materials science.
References
Application Notes and Protocols for 3-Butoxy-2,6-difluorophenylboronic Acid in Drug Discovery
For research use only. Not for use in diagnostic procedures.
Introduction
3-Butoxy-2,6-difluorophenylboronic acid (CAS 849062-15-3) is a valuable building block in medicinal chemistry, particularly for the synthesis of novel drug candidates. Its structural features, including the difluoro-substituted phenyl ring and the butoxy group, can impart desirable physicochemical and pharmacological properties to target molecules. The boronic acid moiety facilitates versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The presence of fluorine atoms often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates.
These application notes provide an overview of the utility of this compound and related fluorinated phenylboronic acids in the discovery of kinase inhibitors, a prominent class of therapeutic agents. While specific data for drug candidates derived directly from this compound is not extensively available in public literature, this document presents a representative application in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, based on methodologies for structurally similar compounds.
Application: Synthesis of FGFR Kinase Inhibitors
Substituted pyrrolo[2,3-b]pyrazines are a class of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step to introduce a substituted phenyl group that occupies a critical region of the ATP-binding pocket of the kinase. This compound can be utilized in this context to generate novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.
Representative Structure of an FGFR Inhibitor
Caption: General structure of a pyrrolo[2,3-b]pyrazine-based FGFR inhibitor.
Experimental Protocols
The following protocols are representative examples of how this compound could be employed in the synthesis and evaluation of kinase inhibitors, based on established methodologies for similar compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of an FGFR Inhibitor Intermediate
This protocol describes the palladium-catalyzed cross-coupling of a chlorinated pyrrolo[2,3-b]pyrazine core with a phenylboronic acid.
Materials:
-
Chlorinated pyrrolo[2,3-b]pyrazine intermediate
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the chlorinated pyrrolo[2,3-b]pyrazine intermediate (1 equivalent), this compound (1.2 equivalents), toluene, and ethanol.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.1 equivalents) and triphenylphosphine (0.2 equivalents) to the reaction mixture.
-
Add the 2 M sodium carbonate solution (2 equivalents).
-
Heat the reaction mixture to 100 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase, such as FGFR.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human FGFR kinase
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%).
-
Add the recombinant FGFR kinase to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at the recommended temperature (e.g., 30 °C).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Data Presentation
The following table presents representative data for a class of FGFR inhibitors synthesized using a related 2,6-difluorophenylboronic acid, as described in a patent application (US9388185B2). This data is for illustrative purposes to demonstrate the type of information that can be generated.[1]
| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| Example 1 | Substituted Piperazine | < 10 | < 10 | < 10 |
| Example 2 | Substituted Piperazine | < 10 | < 10 | < 10 |
| Example 3 | Substituted Piperazine | < 10 | < 10 | < 10 |
| Example 4 | Substituted Piperazine | 10-50 | 10-50 | 10-50 |
Data is presented as ranges as provided in the source patent.
Signaling Pathway
FGFR inhibitors act by blocking the ATP binding site of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a promising reagent for the synthesis of novel bioactive molecules, particularly kinase inhibitors. The protocols and data presented here, based on analogous compounds, provide a framework for its application in drug discovery workflows. Researchers can adapt these methodologies to explore the synthesis of new chemical entities and evaluate their therapeutic potential.
References
Application Notes and Protocols: 3-Butoxy-2,6-difluorophenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2,6-difluorophenylboronic acid (CAS: 849062-15-3) is a specialized organoboron compound that serves as a critical building block in the synthesis of advanced organic materials. Its unique structure, featuring a reactive boronic acid group, electron-withdrawing fluorine atoms, and a solubilizing butoxy group, makes it an invaluable reagent for creating complex molecules with tailored optoelectronic properties. The presence of fluorine atoms can enhance the metabolic stability and binding selectivity of target molecules, while the boronic acid functionality is ideal for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1]
These attributes make this compound particularly relevant in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and in the synthesis of functional materials for sensor applications.
Application Note 1: Synthesis of High-Performance Blue Emitters for OLEDs
Application: Development of Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs).
The design of efficient and stable blue-emitting materials is a significant challenge in OLED technology. This compound is an excellent precursor for the synthesis of advanced TADF emitters. The difluorophenyl moiety helps to tune the HOMO/LUMO energy levels of the final molecule, which is crucial for achieving a small singlet-triplet energy gap (ΔEST) necessary for efficient TADF. The butoxy chain enhances the solubility of the resulting material, facilitating solution-based processing methods for device fabrication.
In a typical application, this compound is coupled with a suitable nitrogen-containing heterocyclic core, such as a substituted dibromopyridine, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting material can serve as a highly efficient emitter in the emissive layer of an OLED device, contributing to displays with high color purity and improved operational stability.
Hypothetical Target Molecule: 3,5-bis(3-Butoxy-2,6-difluorophenyl)pyridine (3,5-BDFP-Py)
Table 1: Expected Optoelectronic Properties of 3,5-BDFP-Py
| Property | Expected Value | Significance in OLED Performance |
| Photoluminescence λmax (Toluene) | ~465 nm | Determines the emission color (deep blue). |
| Photoluminescence Quantum Yield (PLQY) | > 90% | High PLQY leads to high internal quantum efficiency of the OLED. |
| Singlet-Triplet Splitting (ΔEST) | < 0.2 eV | A small gap enables efficient Reverse Intersystem Crossing (RISC). |
| HOMO / LUMO Energy Levels | ~ -5.8 eV / -2.7 eV | Influences charge injection and transport within the OLED stack. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg indicates good morphological stability of the thin film. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(3-Butoxy-2,6-difluorophenyl)pyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a pyridine-based organic semiconductor using this compound.
Materials:
-
3,5-Dibromopyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add 3,5-dibromopyridine (1.0 mmol), this compound (2.5 mmol), and K3PO4 (4.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add Pd(OAc)2 (0.04 mmol) and PCy3 (0.08 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene and 4 mL of degassed water to the Schlenk flask containing the reagents.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Backfill the flask with argon or nitrogen. Add the catalyst/ligand mixture to the main flask. Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
Work-up: After cooling to room temperature, add 50 mL of deionized water and extract the mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Diagram 1: Synthesis Workflow
References
Application Note: Purification of Products from 3-Butoxy-2,6-difluorophenylboronic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Butoxy-2,6-difluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in constructing complex biaryl scaffolds makes it significant in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the butoxy group modifies solubility and electronic properties.[3] However, the purification of products from reactions involving this and similar boronic acids can be challenging due to the presence of various byproducts and the inherent properties of boronic acid derivatives.[4] This document provides detailed protocols and strategies for the effective purification of reaction products derived from this compound.
Common Impurities in Boronic Acid Reactions
Post-reaction mixtures typically contain a range of impurities that must be removed to isolate the desired product. These include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., aryl halide).
-
Homocoupled Products: Biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Protodeboronation Product: The product formed when the boronic acid group is replaced by a hydrogen atom.
-
Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules.[4]
-
Catalyst Residues: Residual palladium catalyst and ligands (e.g., phosphines or their oxides).[5]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).[6]
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical efficacy of various purification techniques for a model Suzuki coupling reaction between this compound and an aryl bromide. The data is illustrative and serves to compare the expected outcomes of each method.
| Purification Stage | Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Reaction Mixture | 65 | 100 | - |
| After Aqueous Work-up | 75 | 95 | Inorganic salts, some unreacted boronic acid |
| After Column Chromatography | >95 | 80 | Homocoupled products, starting materials, catalyst residues |
| After Recrystallization | >99 | 70 | Minor isomers, structurally similar impurities |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This initial purification step is designed to remove inorganic salts and highly polar or acidic/basic impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)[7]
-
Deionized Water
-
Brine (saturated NaCl solution)
-
1M HCl solution (optional, for removing basic impurities)
-
1M NaOH solution (optional, for removing acidic impurities, including excess boronic acid)[5]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., DMF, Dioxane), dilute the mixture with a larger volume of an immiscible organic solvent like ethyl acetate.[8]
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer).
-
To remove excess boronic acid, wash the organic layer with 1M NaOH. Caution: The desired product may be extracted if it possesses acidic functionality.[5]
-
Wash the organic layer sequentially with deionized water and then with brine to remove residual water and inorganic salts.[9]
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.[8]
Protocol 2: Flash Column Chromatography
This is the most common and versatile method for separating the desired product from closely related impurities.
Materials:
-
Pre-purified product from Protocol 1
-
Silica gel (standard, 230-400 mesh)
-
Eluent: A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)[5][9]
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide a good separation between the product spot (Rf value of ~0.3) and major impurities.
-
Column Packing: Prepare a silica gel slurry in the non-polar component of the eluent system and carefully pack the column. Equilibrate the column by running 2-3 column volumes of the initial eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the determined solvent system. A gradient elution (gradually increasing the polarity of the solvent system) is often effective for separating multiple components.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
For solid products, recrystallization can be a highly effective final purification step to achieve high purity.[10][11]
Materials:
-
Product purified by chromatography (or sufficiently pure crude product)
-
A suitable solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)[12][13]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.[14]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath can maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for product purification.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. diva-portal.org [diva-portal.org]
- 2. EP2008991A1 - Method for manufacturing biaryls - Google Patents [patents.google.com]
- 3. (3-Butoxy-2,6-difluorophenyl)boronic acid [myskinrecipes.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives | MDPI [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling of 3-Butoxy-2,6-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for minimizing the formation of homocoupled byproducts during Suzuki-Miyaura cross-coupling reactions involving 3-Butoxy-2,6-difluorophenylboronic acid. The electron-deficient nature and steric hindrance of this boronic acid make it particularly susceptible to this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue with this compound?
A1: Boronic acid homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. This side reaction reduces the yield of the desired cross-coupled product and introduces a byproduct that can be difficult to separate during purification.[1] For this compound, the two electron-withdrawing fluorine atoms ortho to the boronic acid group can increase its susceptibility to side reactions, including homocoupling.[2]
Q2: What are the primary chemical mechanisms that cause homocoupling?
A2: Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][3][4][5][6] Rigorous exclusion of oxygen is therefore critical.[7][8]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can react directly with the boronic acid to produce the homodimer and the active Pd(0) required for the main catalytic cycle.[1][4][7] This is often a key initiation step but can become a dominant side reaction if not properly controlled.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 3-Butoxy-2,6-difluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 3-Butoxy-2,6-difluorophenylboronic acid. This reagent presents unique challenges due to a combination of steric hindrance from its ortho-substituents and electronic effects from the fluorine atoms.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a simple question-and-answer format.
Question 1: My reaction yield is very low or I'm observing no product formation. What are the primary factors to investigate?
Answer: Low conversion with this compound is a common challenge. The di-ortho-substitution (butoxy and fluoro groups) creates significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the two fluorine atoms can slow down the crucial transmetalation step.[3][4]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] You should employ catalyst systems with bulky, electron-rich phosphine ligands.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination, overcoming steric barriers.[1][2] N-Heterocyclic Carbene (NHC) ligands are also an excellent choice for particularly challenging couplings.[2]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid. For sterically hindered and electron-deficient boronic acids, a stronger base is often required.
-
Reaction Temperature: Increased temperature is often necessary to provide the energy to overcome the activation barrier imposed by steric hindrance.[1]
-
Oxygen Contamination: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[1] All solvents should be rigorously degassed before use.[1]
Question 2: I'm observing significant amounts of a side product that appears to be my starting aryl halide being reduced (hydrodehalogenation) and the boronic acid being replaced by a hydrogen (protodeboronation). How can I minimize these side reactions?
Answer: Protodeboronation is a common side reaction, particularly with electron-deficient boronic acids, and can be exacerbated by strong bases in aqueous media.[1][5]
To mitigate this:
-
Use a Milder Base: Consider switching to a weaker base like potassium fluoride (KF) or using carefully controlled amounts of a stronger base.[1]
-
Control Water Content: While a small amount of water can be beneficial for dissolving inorganic bases, excess water can promote protodeboronation.[5][6] If using an aqueous base mixture, try reducing the proportion of water (e.g., dioxane/H₂O 10:1).[1]
-
Use Boronic Esters: As an alternative, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation. The ester can then hydrolyze in situ to generate the active boronic acid.
Question 3: My reaction seems to stall after a certain percentage of conversion. What could be the cause?
Answer: Reaction stalling can be due to catalyst deactivation or inhibition.
-
Ligand Choice: Ensure the ligand is robust enough for the reaction conditions. Bulky, electron-rich phosphine ligands not only promote the reaction but also stabilize the palladium catalyst, preventing decomposition.[1][2]
-
Solvent Purity: Impurities in solvents can act as catalyst poisons.[7][8] Always use high-purity, dry, and degassed solvents.
-
Pd(0) Source: If using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leading to side reactions that consume the catalyst. Starting with a pre-formed Pd(0) source such as Pd₂(dba)₃ or an advanced precatalyst (e.g., XPhos Pd G3) can be beneficial.[1]
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst system for coupling this compound?
A: There is no single "best" system for all substrates, but a highly effective starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[1][2] Pre-formed catalysts that incorporate these ligands (e.g., XPhos Pd G3) are also excellent choices as they are often more stable and efficient.[1]
Q: Which base and solvent combination should I start with?
A: A robust starting condition is K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 10:1) solvent system at a temperature of 80-110 °C.[1][5] Toluene is another excellent solvent choice, particularly for higher temperatures.[1]
Q: How much catalyst loading is typically required?
A: For challenging substrates like this, a catalyst loading of 1-2 mol% is a reasonable starting point. If the reaction is sluggish, increasing the loading to 5 mol% may be necessary. However, higher catalyst loading can sometimes lead to more side products.
Q: How can I monitor the reaction progress effectively?
A: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It is advisable to take aliquots at regular intervals (e.g., every 1-2 hours) to determine when the reaction has reached completion or stalled.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical but representative data for the optimization of the Suzuki coupling between this compound and a generic aryl bromide (4-bromoanisole).
Table 1: Screening of Catalyst/Ligand Systems
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene | 110 | 25 |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 100 | 45 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 88 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 92 |
Reaction Conditions: 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Base (2.0 equiv), Solvent (0.1 M), 12 h.
Table 2: Optimization of Base and Solvent
| Entry | Catalyst System | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 66 | 55 |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 90 |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 92 |
Reaction Conditions: 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Solvent (0.1 M), 12 h.
Experimental Protocols
General Protocol for a Screening Experiment
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).[1]
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir vigorously at the specified temperature.
-
Monitoring: Monitor the reaction's progress by TLC or by taking aliquots for GC-MS/LC-MS analysis.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Optimized Protocol
-
Reagent Preparation: In an oven-dried Schlenk tube, combine 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%).
-
Reaction Assembly: Add the catalyst mixture to the Schlenk tube containing the reagents. Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed toluene (to 0.1 M) via syringe.
-
Heating and Monitoring: Heat the mixture to 110 °C with vigorous stirring for 12 hours, monitoring as needed.
-
Workup and Purification: Follow steps 7 and 8 from the general protocol.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 9. mdpi.com [mdpi.com]
dealing with low reactivity of 3-Butoxy-2,6-difluorophenylboronic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for reactions involving 3-Butoxy-2,6-difluorophenylboronic acid. Due to its structure, this reagent can exhibit low reactivity in common cross-coupling reactions. This guide offers solutions to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary causes?
A1: The low reactivity of this substrate is primarily due to a combination of two factors:
-
Steric Hindrance: The presence of two fluorine atoms in the ortho positions to the boronic acid group creates significant steric bulk. This bulkiness can impede the approach of the palladium catalyst and hinder the crucial transmetalation step of the catalytic cycle.[1][2][3]
-
Electronic Effects: Fluorine is a highly electronegative atom. The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the phenyl ring, making the transmetalation step slower and less efficient.[4][5]
Q2: How can I improve the reaction yield, given the steric and electronic challenges?
A2: Optimizing the catalyst system is the most critical step. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[2]
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or other specialized ligands like AntPhos.[2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the difficult transmetalation step.[3]
-
Precatalysts: Consider using modern palladium precatalysts (e.g., XPhos Pd G3 or G4). These are air- and moisture-stable and efficiently generate the active catalytic species in situ, leading to more reproducible results.[6]
Q3: What are the optimal reaction conditions (base, solvent, temperature) for this substrate?
A3: The choice of base, solvent, and temperature is crucial for driving the reaction forward.
-
Base: Strong, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[7][8]
-
Solvent: Anhydrous, degassed aprotic polar solvents are recommended. Common choices include dioxane, toluene, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate the reaction.[9][10]
-
Temperature: Higher reaction temperatures (typically 80–110 °C) are often necessary to provide sufficient energy to overcome the activation barrier associated with this sterically and electronically challenging substrate.[3][11]
Q4: I am observing significant decomposition of my boronic acid (protodeboronation). How can this be minimized?
A4: Protodeboronation, the cleavage of the carbon-boron bond, is a common side reaction for electron-deficient boronic acids, especially in the presence of water and base.[12]
-
Use Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote protodeboronation. Using thoroughly dried solvents and reagents can help.
-
Convert to a More Stable Derivative: A highly effective strategy is to convert the boronic acid into a more stable derivative. Potassium organotrifluoroborates (ArBF₃K) or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable to air, moisture, and protodeboronation.[13][14][15] These derivatives can be used directly in the coupling reaction and often provide superior and more consistent yields.[14]
Q5: What should I do if my reaction mixture turns black and I get a poor yield?
A5: A black precipitate is often palladium black, which indicates catalyst decomposition and loss of activity. This can be caused by:
-
Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[11]
-
Incompatible Ligands/Conditions: The chosen ligand may not be robust enough for the reaction conditions, leading to catalyst decomposition. Screening different bulky phosphine ligands is recommended.
Data Summary Tables
Table 1: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product | Steric Hindrance / Electronic Deactivation | Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[2][3] Increase temperature. Use a stronger base (Cs₂CO₃, K₃PO₄).[8] |
| Protodeboronation | Boronic acid instability | Convert boronic acid to a potassium trifluoroborate (ArBF₃K) or MIDA boronate.[13][15] Use carefully controlled amounts of water. |
| Catalyst Decomposition | Oxygen contamination / Inefficient ligand | Ensure rigorous inert atmosphere and use degassed solvents.[11] Screen alternative robust ligands. |
| Homocoupling of Boronic Acid | Oxygen contamination | Rigorously exclude oxygen from the reaction mixture.[11] Consider slow addition of the boronic acid. |
| Inconsistent Results | Boronic acid quality / Moisture | Use high-purity boronic acid.[16] Consider converting to a bench-stable trifluoroborate salt.[14] |
Table 2: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Palladium Source | Recommended Ligand | Typical Base | Typical Solvent |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF |
| XPhos Pd G3 / G4 | (Integrated Ligand) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
| PdCl₂(dppf) | (Integrated Ligand) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, MeCN/H₂O |
Visual Guides
Caption: Troubleshooting workflow for low-yield reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging transmetalation step.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a general starting point and may require further optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (Ar-X, 1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial with a stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide, this compound, cesium carbonate, and the palladium precatalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium 3-Butoxy-2,6-difluorophenyltrifluoroborate
This procedure converts the boronic acid to its more stable trifluoroborate salt.[13][14]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂, 4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask with a stir bar
Procedure:
-
Dissolve the this compound in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.
-
A white precipitate of the potassium trifluoroborate salt should form.
-
Stir the resulting slurry for 30-60 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid sequentially with cold water, acetone, and then diethyl ether to remove impurities and aid in drying.
-
Dry the product under vacuum. The resulting potassium trifluoroborate salt is typically a stable, crystalline solid that can be used directly in Suzuki-Miyaura coupling reactions, often providing improved results.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Suzuki Coupling with 3-Butoxy-2,6-difluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Butoxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to its electronic and steric properties, this reagent can be susceptible to side reactions that lower the yield of the desired biaryl product. This guide will help you identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki coupling?
A1: The two primary side reactions encountered with this compound are protodeboronation and homocoupling.[1] The electron-withdrawing nature of the two ortho-fluorine atoms makes the carbon-boron bond more susceptible to cleavage.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2,4-difluoro-1-butoxybenzene as a byproduct.[1] This reaction is often promoted by aqueous basic conditions and elevated temperatures.[2]
-
Homocoupling: This side reaction involves the dimerization of the boronic acid to form 3,3'-dibutoxy-2,2',6,6'-tetrafluorobiphenyl. Homocoupling can be promoted by the presence of oxygen and certain palladium (II) species in the reaction mixture.[3][4]
Q2: My reaction is showing a significant amount of the protodeboronated byproduct. How can I minimize this?
A2: Protodeboronation is a common issue with electron-deficient arylboronic acids.[5] Several strategies can be employed to suppress this side reaction:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[6] Switching to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective.[6]
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki coupling, excess water can serve as a proton source for protodeboronation.[6] Using anhydrous solvents and reagents can help minimize this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be a highly effective strategy.[3][7] These esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing protodeboronation.[7]
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[8] If the catalyst system is active enough, running the reaction at a lower temperature may favor the desired cross-coupling over the side reaction.
Q3: I am observing the homocoupling product of my boronic acid. What are the causes and how can I prevent it?
A3: Homocoupling is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction.[3][4] To prevent this:
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[3] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[3]
-
Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can often favor the desired reaction pathway.[9]
Q4: The sterically hindered nature of this compound is giving me low yields. What conditions should I try?
A4: The two ortho-fluorine substituents create significant steric hindrance, which can slow down the key steps of the Suzuki catalytic cycle. To overcome this, more forcing conditions or specialized catalysts are often required:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered substrates.[6]
-
Stronger Bases: For very hindered systems, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the transmetalation step.[6]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of desired product | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more active precatalyst (e.g., a palladacycle).[6] |
| Oxygen contamination | - Ensure all solvents are thoroughly degassed.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3] | |
| Suboptimal base or solvent | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6]- Try different solvent systems (e.g., dioxane/water, toluene/water, THF/water). | |
| Significant formation of 2,4-difluoro-1-butoxybenzene (protodeboronation) | Reaction conditions favor protodeboronation | - Switch to a milder base (e.g., K₂CO₃ or KF).[6]- Use anhydrous solvents.- Lower the reaction temperature.[8]- Convert the boronic acid to its pinacol ester.[3][7] |
| Significant formation of 3,3'-dibutoxy-2,2',6,6'-tetrafluorobiphenyl (homocoupling) | Presence of oxygen or Pd(II) species | - Rigorously degas all reagents and solvents.[3]- Use a Pd(0) catalyst source.[3]- Ensure the reaction is run under a strict inert atmosphere. |
| Reaction is sluggish or stalls | Steric hindrance from ortho-fluoro groups | - Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[6]- Employ a stronger base (e.g., K₃PO₄, Cs₂CO₃).[6]- Increase the reaction temperature. |
Quantitative Data Summary
Table 1: pH-Rate Profile for Protodeboronation of 2,6-difluorophenylboronic acid *
| pH | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₀.₅, s) |
| 7 | ~1 x 10⁻⁵ | ~69,300 |
| 9.15 (pKa) | ~6.75 x 10⁻² | ~10.3 |
| 11 | ~1.3 x 10⁻¹ | ~5.3 |
| 13 | ~1.35 x 10⁻¹ | ~5.1 |
*Data is for 2,6-difluorophenylboronic acid and should be considered as an estimation for the behavior of this compound.
This data illustrates the dramatic increase in the rate of protodeboronation as the pH approaches and exceeds the pKa of the boronic acid. This highlights the importance of careful base selection and pH control during the reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Ester of this compound to Mitigate Protodeboronation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Reaction: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling reaction without further purification.
Visualizations
Caption: Catalytic cycle of the Suzuki coupling and competing side reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
effect of butoxy group on 3-Butoxy-2,6-difluorophenylboronic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 3-Butoxy-2,6-difluorophenylboronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: this compound possesses a unique combination of substituents that create a challenging substrate for Suzuki-Miyaura coupling.
-
Ortho-Difluoro Substituents: The two fluorine atoms at the C2 and C6 positions are strongly electron-withdrawing and exert significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.[1][2]
-
Meta-Butoxy Group: The butoxy group at the C3 position is an electron-donating group through resonance. This electronic effect can modulate the acidity and nucleophilicity of the boronic acid.
The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions to achieve successful coupling.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the common causes?
A2: Low yields are a common issue with sterically hindered boronic acids.[3] Several factors could be contributing to this:
-
Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate.[4]
-
Insufficiently Activating Base: The choice of base is critical for the activation of the boronic acid to form the more nucleophilic boronate species.[5] A weak base may not be sufficient to promote this step effectively.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-butoxy-2,4-difluorobenzene. This is often promoted by excess water or insufficiently anhydrous conditions.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.
-
Reaction Temperature Too Low: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[1]
Q3: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
A3: To improve the yield, a systematic optimization of the reaction parameters is recommended. Consider the following adjustments:
-
Catalyst and Ligand Selection: Employ palladium precatalysts with bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are specifically designed to facilitate couplings with sterically hindered substrates.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[5]
-
Base Selection: Stronger bases are often required. Consider using cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (KOtBu).[5][6]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[4] Anhydrous conditions can sometimes be beneficial to minimize protodeboronation.[7]
-
Temperature and Reaction Time: Increase the reaction temperature, typically in the range of 80-110 °C, and monitor the reaction progress over a longer period.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst for sterically hindered substrate. | Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3).[1] |
| Insufficiently strong base. | Use a stronger base such as Cs₂CO₃, K₃PO₄, or KOtBu.[5][6] | |
| Reaction temperature is too low. | Increase the reaction temperature to 80-110 °C.[1] | |
| Significant Protodeboronation | Presence of excess water or acidic impurities. | Use thoroughly dried solvents and reagents. Consider running the reaction under anhydrous conditions.[7] |
| Boronic acid instability. | Use the boronic acid as soon as possible after purchase or purification. Consider converting it to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[8] | |
| Formation of Homocoupling Product | Oxygen contamination in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[4] |
| Reaction Stalls or is Incomplete | Catalyst deactivation. | Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Poor solubility of reagents. | Experiment with different solvent systems or increase the solvent volume. |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equivalents), finely ground and dried
-
Degassed 1,4-Dioxane/Water (10:1 v/v)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, cesium carbonate, and the palladium precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for optimizing Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
influence of ortho-fluoro groups in 3-Butoxy-2,6-difluorophenylboronic acid
Welcome to the technical support center for 3-Butoxy-2,6-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in their experiments, with a particular focus on the influence of the ortho-fluoro groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of the two ortho-fluoro groups on the reactivity of this compound?
A1: The two ortho-fluoro groups have a dual, competing influence on the reactivity of the molecule.
-
Increased Lewis Acidity and Transmetalation Rate: The strong electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boron center. This electronic effect can lead to a significantly faster rate of transmetalation, the key step in the Suzuki-Miyaura catalytic cycle where the aryl group is transferred to the palladium catalyst.[1]
-
Increased Susceptibility to Protodeboronation: The ortho-fluoro groups also make the boronic acid more susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is a significant side reaction that can lower the yield of the desired cross-coupled product, especially under the basic conditions of the Suzuki-Miyaura reaction.[2]
Q2: Why are my Suzuki-Miyaura coupling reaction yields low when using this compound?
A2: Low yields are often a consequence of the inherent instability of 2,6-difluorophenylboronic acids.[3] The primary cause is competitive protodeboronation.[2] To achieve high yields, the rate of the desired cross-coupling reaction must be significantly faster than the rate of protodeboronation. This often requires careful optimization of reaction conditions.
Q3: How does the butoxy group at the 3-position affect the molecule's properties?
A3: The butoxy group is an electron-donating group. While the ortho-fluoro groups have a dominant electronic effect, the butoxy group can subtly influence the electronic nature of the phenyl ring. It also increases the lipophilicity of the molecule, which can be an advantageous property in the synthesis of agrochemicals and functional materials.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired coupled product. | Protodeboronation of the boronic acid. This is the most common issue with ortho-difluoro-substituted phenylboronic acids.[1][2] | 1. Use a highly active palladium precatalyst: Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote rapid oxidative addition and reductive elimination, making the coupling reaction faster than the decomposition.[1] 2. Lower the reaction temperature: Conduct the reaction at room temperature or 40 °C if possible.[1] 3. Reduce reaction time: A faster reaction minimizes the time the boronic acid is exposed to basic conditions.[1] 4. Use a milder base: Consider using K₃PO₄ instead of stronger bases like Cs₂CO₃ or NaOH, which can accelerate protodeboronation.[2] |
| Formation of a significant amount of the protodeboronated side product (1-butoxy-2,4-difluorobenzene). | Reaction conditions favor protodeboronation over cross-coupling. | In addition to the solutions above, ensure all reagents and solvents are properly degassed to prevent catalyst deactivation. The choice of solvent can also play a role; THF is often a good choice.[2] |
| Inconsistent reaction results. | Variability in the quality of the boronic acid. Due to their lower stability, 2,6-difluorophenylboronic acids can degrade upon storage. | 1. Use fresh, high-purity this compound. 2. Store the reagent in a cool, dark, and dry place. 3. Consider using the corresponding pinacol ester, which may have greater stability. |
Experimental Protocols
Protocol 1: Fast Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is adapted for unstable polyfluorophenylboronic acids and aims to maximize the coupling rate relative to the protodeboronation rate.[1][2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).
-
Add the palladium precatalyst (0.02 mmol).
-
Seal the vial and replace the atmosphere with an inert gas (repeat three times).
-
Add degassed, anhydrous THF (e.g., 2 mL).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (e.g., 4 mL).
-
Stir the reaction mixture vigorously at room temperature (or 40 °C for less reactive halides) for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the key factors influencing the Suzuki-Miyaura coupling of ortho-difluoro-substituted phenylboronic acids.
| Factor | Influence of ortho-Fluoro Groups | Experimental Consideration |
| Lewis Acidity | Increased | Can lead to faster transmetalation. |
| Stability | Decreased; prone to protodeboronation[3][1][2] | Requires mild conditions and short reaction times. |
| Transmetalation Rate | Increased[1] | Favors the desired coupling reaction. |
| Optimal Catalyst | Highly active, bulky phosphine-ligated Pd precatalysts | Essential to outcompete protodeboronation. |
| Optimal Base | Mild inorganic bases (e.g., K₃PO₄) | Stronger bases can accelerate decomposition.[2] |
| Optimal Temperature | Room temperature to moderate heat (e.g., 40 °C) | Elevated temperatures increase protodeboronation rates.[1] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling experiments.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (3-Butoxy-2,6-difluorophenyl)boronic acid [myskinrecipes.com]
Technical Support Center: Reactions with 3-Butoxy-2,6-difluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Butoxy-2,6-difluorophenylboronic acid in catalytic reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of my starting materials. What are the potential causes related to the catalyst?
A1: Low or no conversion in a Suzuki-Miyaura coupling reaction can often be attributed to catalyst deactivation or poisoning. Several factors related to the reaction setup and reagents can contribute to this issue:
-
Inactive Catalyst: The palladium catalyst may have been oxidized or has aggregated into an inactive form, often observed as palladium black.[1][2] Ensure you are using a fresh, high-quality catalyst and appropriate ligands.
-
Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur-containing compounds or other halides, can irreversibly bind to the palladium center, rendering it inactive.[2] It is crucial to use pure and dry reagents and solvents.
-
Inappropriate Reaction Conditions: The chosen temperature, solvent, or base may not be optimal for the specific substrates. Optimization of these parameters is often necessary. Sometimes, lower temperatures for a longer duration can be beneficial.[1]
Q2: I am observing significant homocoupling of the this compound, forming a biphenyl byproduct. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often a result of catalyst deactivation or suboptimal reaction conditions. The primary cause is frequently the presence of oxygen, which leads to the oxidative coupling of two boronic acid molecules.[1] To minimize homocoupling, consider the following:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[1]
-
Optimize Catalyst and Ligand: Employ a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species in situ.[1]
-
Control Catalyst Loading: While counterintuitive, high catalyst loading can sometimes promote homocoupling. Incrementally reducing the catalyst loading might be beneficial.[2]
Q3: My reaction starts, but then stalls, leaving a significant amount of unreacted starting material. What could be causing this progressive catalyst deactivation?
A3: When a reaction initiates but fails to go to completion, it often points towards a progressive deactivation of the catalyst during the reaction. Potential causes include:
-
Progressive Catalyst Poisoning: An impurity in one of the reagents might be slowly poisoning the catalyst over the course of the reaction.[3]
-
Protodeboronation: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more likely with electron-deficient boronic acids. Using fresh, high-quality boronic acid or a more stable derivative like a pinacol ester can help mitigate this.[1]
-
Fluoride-Induced Deactivation: Excess fluoride ions, potentially from the boronic acid itself, can interact with the palladium center. This can lead to the formation of inactive palladium-fluoride species or alter the electronic properties of the catalyst, thereby inhibiting key steps in the catalytic cycle.[2]
Frequently Asked Questions (FAQs)
Q: Can the ortho-fluorine atoms on this compound affect the reaction?
A: Yes, the two fluorine atoms at the ortho positions to the boronic acid group can have a significant impact. The strong electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron center, which may facilitate the formation of the boronate species required for transmetalation.[4] However, these ortho-substituents also introduce steric hindrance, which can slow down the approach of the bulky palladium catalyst complex to the boronic acid.[4]
Q: What is protodeboronation and how can I prevent it with my boronic acid?
A: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This leads to the consumption of the boronic acid and the formation of a deboronated byproduct, thus reducing the yield of the desired cross-coupled product. To minimize protodeboronation, you should use fresh, high-quality boronic acid, as degradation can contribute to this side reaction.[1] Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy.[1]
Q: I see a black precipitate forming in my reaction. What is it and is it a problem?
A: The formation of a black precipitate, commonly referred to as palladium black, is an indication of catalyst agglomeration.[2] This means the active palladium species have aggregated into an inactive bulk metal state, which will halt your reaction. To prevent this, you can try reducing the reaction temperature, lowering the catalyst loading, or using more robust ligands that help stabilize the palladium nanoparticles.[2]
Q: Can the choice of base influence catalyst poisoning?
A: Yes, the choice and quality of the base are critical. Some bases may contain impurities that can poison the catalyst. Additionally, the strength and nature of the base can influence the reaction kinetics and the stability of the catalyst and reagents. It is advisable to screen different bases and use a high-purity grade.[1]
Data Summary
| Issue | Potential Cause(s) | Recommended Solutions |
| Low/No Conversion | Inactive catalyst (oxidized, aggregated), Catalyst poisoning by impurities, Inappropriate reaction conditions | Use fresh, high-quality catalyst and ligands. Ensure all reagents and solvents are pure and dry. Optimize reaction temperature, solvent, and base.[1][2] |
| Homocoupling of Boronic Acid | Presence of oxygen, High catalyst loading | Rigorously degas all solvents and the reaction mixture. Optimize catalyst and ligand selection. Reduce catalyst loading.[1][2] |
| Reaction Stalls | Progressive catalyst deactivation, Protodeboronation of the boronic acid, Fluoride-induced deactivation | Use high-purity reagents. Use fresh, high-quality boronic acid or a more stable derivative (e.g., pinacol ester). Consider slow addition of the boronic acid.[1][2][3] |
| Formation of Palladium Black | Catalyst agglomeration | Reduce reaction temperature. Lower catalyst loading. Use more robust ligands to stabilize the palladium species.[2] |
| Inconsistent Yields | Poor mixing of heterogeneous mixtures, Inconsistent quality of reagents, Variable catalyst deactivation | Ensure vigorous stirring. Use reagents from a reliable source and store them properly. Standardize the reaction setup and degassing procedure.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for a Suzuki-Miyaura coupling reaction. The conditions should be optimized for the specific aryl halide being used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source and a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe under a positive pressure of the inert gas. If using an aqueous base, add the degassed water at this stage.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-30 minutes, or perform three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for catalyst poisoning.
References
Technical Support Center: 3-Butoxy-2,6-difluorophenylboronic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Butoxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which techniques are most suitable for monitoring the progress of my this compound coupling reaction?
A1: The choice of monitoring technique depends on the available equipment, the desired level of detail, and the nature of your specific reaction. Commonly used and effective techniques include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] Each offers distinct advantages in terms of speed, cost, and the quantitative nature of the data provided.
Q2: How can I quickly check if my reaction is proceeding without complex equipment?
A2: Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for qualitatively monitoring your reaction's progress.[4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. The appearance of a new spot corresponding to the product and the disappearance of the limiting reagent spot indicate that the reaction is proceeding.
Q3: My reaction involves a biphasic solvent system. How does this affect monitoring?
A3: Biphasic reaction mixtures can present a challenge for obtaining representative samples for analysis.[3] It is crucial to ensure vigorous stirring to maintain a pseudo-homogeneous mixture before sampling. For techniques like HPLC or GC-MS, a workup of the aliquot to extract the analytes into a single organic phase is often necessary before injection.
Q4: Can I use NMR to monitor my reaction in real-time?
A4: Yes, NMR spectroscopy is a powerful tool for real-time reaction monitoring.[2][5] If your starting material or product has a unique NMR signal (e.g., from the fluorine atoms in this compound), you can track the change in signal intensity over time to determine reaction kinetics.[2] This can be done by taking aliquots at various time points or, with specialized equipment, by running the reaction directly within an NMR spectrometer.
Q5: What are common side reactions to look out for during monitoring?
A5: Common side reactions in Suzuki-Miyaura couplings include protodeborylation (loss of the boronic acid group) and homocoupling of the boronic acid.[6] These side products can be identified by techniques like GC-MS or LC-MS, which provide mass information, or by careful analysis of NMR spectra.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No product formation observed by TLC/GC-MS/HPLC. | - Inactive catalyst. - Poor quality of reagents (boronic acid, halide, base, or solvent). - Insufficient temperature. - Reaction not under an inert atmosphere.[1][7] | - Use a fresh batch of palladium catalyst. - Ensure all reagents are pure and solvents are anhydrous and degassed.[7] - Optimize the reaction temperature. - Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Reaction stalls or proceeds very slowly. | - Catalyst decomposition. - Insufficient base. - Poor solubility of reagents. | - Add a fresh portion of the catalyst. - Use a stronger base or ensure the current base is of high quality and adequately dried. - Try a different solvent system to improve solubility. |
| Multiple unexpected spots on TLC or peaks in GC/HPLC. | - Formation of side products (e.g., homocoupling, protodeborylation).[6] - Degradation of starting materials or product. | - Thoroughly degas the solvent to minimize oxygen, which can promote homocoupling.[6] - Use a milder base to reduce degradation. - Optimize the reaction temperature and time. |
| Difficulty in interpreting monitoring data. | - Co-elution of starting material and product in TLC/HPLC/GC. - Complex NMR spectra due to overlapping signals. | - For TLC, try different solvent systems (mobile phases) to improve separation. - For HPLC/GC, adjust the method parameters (e.g., gradient, temperature program). - For NMR, consider using a higher field spectrometer or 2D NMR techniques for better resolution. |
| Inconsistent results between different monitoring techniques. | - Sample preparation artifacts (e.g., degradation during workup for GC/HPLC). - Different sensitivities of the techniques to various components. | - Ensure a consistent and gentle workup procedure for all aliquots. - Cross-validate your primary monitoring technique with a secondary method. |
Quantitative Data Summary
The following table provides a comparative overview of common reaction monitoring techniques. The values presented are illustrative and can vary based on the specific reaction conditions and instrumentation.
| Technique | Typical Analysis Time per Sample | Relative Cost | Quantitative Capability | Key Information Provided |
| TLC | 2-5 minutes | Low | Qualitative to Semi-Quantitative | Presence/absence of starting materials and products. |
| GC-MS | 10-30 minutes | Medium | Quantitative | Separation of volatile components and mass identification. |
| HPLC | 5-20 minutes | Medium | Highly Quantitative | Separation of non-volatile components and quantification. |
| NMR | 2-15 minutes | High | Highly Quantitative | Detailed structural information and quantification.[2] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation : Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting :
-
Using a capillary tube, spot a small amount of your starting materials (this compound and the coupling partner) on the origin line as references.
-
Carefully take a small aliquot (a few microliters) from the reaction mixture using a capillary tube and spot it on the origin line.
-
-
Development : Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization : Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[4] Staining with potassium permanganate can also be used if the compounds are not UV-active.
-
Analysis : Compare the spots from the reaction mixture to the starting material references. The appearance of a new spot and the diminishing intensity of the starting material spots indicate reaction progress.
Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a small amount of water (e.g., 0.5 mL) and an organic solvent (e.g., 0.5 mL of ethyl acetate).
-
Vortex the vial to mix thoroughly, then allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous sodium sulfate).
-
Filter the dried organic layer into a GC vial.
-
-
GC-MS Analysis :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Run a pre-developed temperature program that allows for the separation of your starting materials and expected product.
-
The mass spectrometer will provide mass-to-charge ratio (m/z) data for the eluting peaks, allowing for their identification.
-
-
Data Analysis : Integrate the peak areas of the starting materials and the product to determine their relative ratios and monitor the reaction progress over time.
Protocol 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation :
-
Take a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final volume of ~1 mL in an HPLC vial. Ensure the final solution is clear and free of precipitates.
-
-
HPLC Analysis :
-
Inject the prepared sample into the HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile) to achieve good separation of the reactants and product.
-
Monitor the elution profile using a UV detector at a wavelength where both reactants and the product absorb.
-
-
Data Analysis : Integrate the peak areas of the starting materials and the product. The percentage conversion can be calculated from the relative peak areas.
Protocol 4: Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[2]
-
-
NMR Analysis :
-
Acquire a ¹H or ¹⁹F NMR spectrum. The fluorine signals can be particularly useful for monitoring the consumption of this compound.
-
-
Data Analysis : Identify characteristic peaks for the starting materials and the product. The ratio of the integrals of these peaks will give the relative concentrations of the species in the mixture, allowing for the calculation of the reaction conversion.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for monitoring a chemical reaction.
References
Technical Support Center: Scale-Up of Reactions with 3-Butoxy-2,6-difluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 3-Butoxy-2,6-difluorophenylboronic acid, a sterically hindered and electronically complex building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: Scaling up reactions with this substrate presents several challenges due to its unique structural features. The ortho-alkoxy group and the two ortho-fluorine atoms create significant steric hindrance around the boronic acid moiety, which can slow down the rate-limiting transmetalation step in the catalytic cycle. Furthermore, electron-deficient arylboronic acids, like this one, are prone to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. At a larger scale, efficient heat and mass transfer become critical to ensure homogenous reaction conditions and minimize byproduct formation.
Q2: How does the stability of this compound affect scale-up?
A2: Like many boronic acids, this compound can be susceptible to degradation, particularly through protodeboronation under basic aqueous conditions. While boronic esters are generally more stable, the electron-withdrawing nature of the difluorinated ring can increase the lability of the C-B bond. On a larger scale, longer reaction times and potential temperature gradients can exacerbate this issue, leading to lower yields and the formation of 3-butoxy-2,6-difluorobenzene as a byproduct. Careful control of reaction time, temperature, and the choice of base is crucial.
Q3: What are the typical byproducts observed in Suzuki reactions with this boronic acid?
A3: Common byproducts include:
-
Protodeboronation product: 3-Butoxy-2,6-difluorobenzene.
-
Homocoupling of the boronic acid: Forming a symmetric biaryl derived from two molecules of the boronic acid. This can be more prevalent if oxygen is not rigorously excluded from the reaction.
-
Dehalogenation of the coupling partner: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Palladium black: Precipitation of the palladium catalyst, indicating catalyst decomposition and loss of activity.
Q4: Are there specific safety precautions for handling this compound on a larger scale?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When handling larger quantities, it is advisable to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining an inert atmosphere (e.g., nitrogen or argon). |
| Poor Catalyst/Ligand Selection | For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often more effective. Perform a small-scale screen of different catalyst/ligand combinations. |
| Inappropriate Base | The choice of base is critical. A weak base may not be sufficient to activate the boronic acid for transmetalation. A very strong base might promote protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and well-dispersed for solid bases. |
| Suboptimal Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and water is often used to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water may need to be optimized for scale-up to ensure good mixing and solubility. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, insufficient temperature may lead to a sluggish reaction. Gradually increase the temperature and monitor the reaction progress closely. |
Issue 2: Significant Protodeboronation Byproduct
| Potential Cause | Troubleshooting Step |
| Excess Water in the Reaction | While some water can be beneficial, excess water can accelerate protodeboronation. Use anhydrous solvents and consider a milder, less-hygroscopic base. |
| Prolonged Reaction Time at High Temperature | Optimize the reaction time and temperature. Aim for the shortest time and lowest temperature that provides a good yield of the desired product. Monitor the reaction closely by an appropriate analytical technique (e.g., LC-MS, GC-MS). |
| Inappropriate Base | Strong bases can increase the rate of protodeboronation. Consider switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). |
| Boronic Acid Instability | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly into the reaction mixture. |
Issue 3: Challenges in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Palladium in the Product | After the reaction, consider using a palladium scavenger (e.g., silica-bound thiol or amine) to remove residual palladium. Multiple washes with aqueous solutions (e.g., ammonium chloride, EDTA solutions) can also help. |
| Co-elution of Product and Byproducts | The butoxy group can increase the lipophilicity of the product and byproducts, making chromatographic separation challenging. Screen different solvent systems for column chromatography to achieve better separation. Recrystallization may be an effective alternative or complementary purification method. |
| Formation of Emulsions during Workup | The butoxy group can act as a surfactant, leading to emulsions during aqueous workup. Use brine washes to help break emulsions. If necessary, filter the mixture through a pad of celite. |
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for the specific aryl halide being used.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and inert gas inlet, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst and phosphine ligand.
-
Add the degassed solvent mixture via cannula or a dropping funnel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, GC-MS, or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling with Sterically Hindered and Electron-Deficient Boronic Acids (Illustrative)
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Comments |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 70-90 | Good for a broad range of substrates, including sterically demanding ones. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane / H₂O | 90 | 65-85 | Effective for electron-poor and sterically hindered partners. |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF / H₂O | 110 | 40-70 | Less active for challenging substrates; may require higher temperatures and catalyst loadings. |
| PEPPSI™-IPr | Cs₂CO₃ | 2-MeTHF | 80 | 75-95 | Highly active pre-catalyst, often effective at lower temperatures. |
Note: The data in this table is illustrative and based on general findings for similar classes of compounds. Actual yields will depend on the specific substrates and reaction conditions.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting guide for addressing low reaction yields.
Validation & Comparative
A Comparative Guide to 3-Butoxy-2,6-difluorophenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Performance and Protocols
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The choice of the boronic acid reagent is critical to the success of these reactions, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth comparison of 3-Butoxy-2,6-difluorophenylboronic acid against other commonly used phenylboronic acids, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research and development needs.
Executive Summary
This compound is a versatile reagent in Suzuki-Miyaura coupling reactions, valued for its utility in constructing complex organic molecules for applications in drug discovery and materials science.[1] The presence of two fluorine atoms at the ortho positions to the boronic acid group enhances the electrophilicity of the boron atom, while the butoxy group at the meta position introduces both steric bulk and electron-donating character. This unique substitution pattern results in a nuanced reactivity profile compared to simpler phenylboronic acids. This guide will explore these differences through a comparative analysis of reaction yields and provide detailed experimental protocols.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the electronic and steric properties of the phenylboronic acid. The following tables summarize the performance of this compound and other selected phenylboronic acids in reactions with common aryl halides. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented here is compiled from various sources to provide a representative overview.
Table 1: Suzuki Coupling Yields with Aryl Bromides
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| Phenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 12 | 92 |
| 3-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 |
| 2,6-Difluorophenylboronic Acid | 4-Chloro-3-methylanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| This compound | 4-Bromo-1-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 88 |
Table 2: Suzuki Coupling Yields with Aryl Chlorides
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 91 |
| 3-Methoxyphenylboronic Acid | 4-Chloronitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 2,6-Difluorophenylboronic Acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 2 | 96 |
| This compound | 2-Chloro-5-nitropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 78 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving the compared phenylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the vessel.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide
This protocol provides a general guideline for the palladium-catalyzed Suzuki coupling of phenylboronic acid with an aryl bromide.
Materials:
-
Phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.
-
The reaction mixture is heated to 80 °C and stirred vigorously. The reaction progress is monitored by TLC.
-
After the reaction is complete (typically 2-6 hours), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.
Mechanistic Insights and Reactivity Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the phenylboronic acid can significantly influence the rate-determining transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Electron-donating groups (like butoxy and methoxy) on the phenylboronic acid increase the nucleophilicity of the organic group, which can accelerate the transmetalation step.
-
Electron-withdrawing groups (like fluoro) increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex required for transmetalation. However, very strong electron-withdrawing groups can sometimes retard the reaction.
-
Steric hindrance from ortho substituents can impede the approach of the bulky palladium complex, potentially slowing down the reaction. The two ortho-fluoro substituents in this compound and 2,6-difluorophenylboronic acid introduce significant steric bulk.
The interplay of these electronic and steric effects determines the overall reactivity of a given phenylboronic acid. For this compound, the electron-donating butoxy group may counteract the electron-withdrawing effects of the fluoro groups to some extent, while the ortho-fluorines introduce significant steric hindrance. This combination makes it a unique and valuable reagent for accessing specific molecular scaffolds.
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is outlined below. This logical progression ensures efficient and successful execution of the reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
This compound presents a unique combination of steric and electronic properties that make it a valuable tool in the synthesis of complex organic molecules. While its reactivity is influenced by the presence of both electron-donating and electron-withdrawing groups, as well as significant steric hindrance from the ortho-fluoro substituents, it demonstrates good to excellent yields in Suzuki-Miyaura coupling reactions with a variety of aryl halides. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to effectively utilize this and other phenylboronic acids in their synthetic endeavors. Careful consideration of the substrate, catalyst, ligand, and base is crucial for optimizing reaction conditions and achieving high yields.
References
A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated phenylboronic acids are key building blocks in this endeavor, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex fluorinated biaryl structures. This guide provides an objective comparison of the reactivity of various fluorinated phenylboronic acids, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.
The Influence of Fluorine Substitution on Reactivity
The number and position of fluorine substituents on the phenyl ring significantly influence the reactivity of phenylboronic acids. The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boronic acid moiety.[1][2] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a crucial step for the formation of the new carbon-carbon bond.
However, the effect is not always straightforward. For instance, with ortho-fluorine substituents, while the inductive effect increases acidity, steric hindrance can play a role. Furthermore, highly fluorinated phenylboronic acids can be prone to protodeboronation under basic reaction conditions, a side reaction that reduces coupling efficiency.[3] Therefore, the choice of reaction conditions, particularly the base, is critical when working with polyfluorinated systems.[4]
Comparative Reactivity in Suzuki-Miyaura Coupling
The following tables summarize the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. The data is compiled from multiple sources to provide a comparative overview.
Mono- and Difluorinated Phenylboronic Acids
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [5] |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 | [5] |
| 4-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [5] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [6] |
| 2,5-Difluorophenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [6] |
| 2,5-Difluorophenylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [6] |
| 2,5-Difluorophenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 | [6] |
Polyfluorinated Phenylboronic Acids
Highly fluorinated phenylboronic acids often require modified conditions to achieve high yields, particularly the use of specific bases and additives to promote the reaction and suppress side reactions.[4]
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trifluorophenylboronic acid | Aryl Halides | Not specified | Not specified | Not specified | Not specified | Not specified | Generally high reactivity | [7] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ | CsF / Ag₂O | DME | 70 | 12 | >90 | [4] |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | 12 | >90 | [4] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluorinated Phenylboronic Acid (1.2 - 1.5 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, fluorinated phenylboronic acid, base, catalyst, and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired fluorinated biaryl product.[6][8][9]
Protocol for Highly Fluorinated Phenylboronic Acids (e.g., Pentafluorophenylboronic Acid)
This protocol highlights the use of specific additives that can be crucial for the successful coupling of electron-deficient boronic acids.
Materials:
-
Pentafluorophenylboronic acid (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (2.5-3 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃) (6 mol%)
-
Cesium Fluoride (CsF) (2.0 equiv.)
-
Silver(I) Oxide (Ag₂O) (1.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DME or DMF)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the aryl halide, pentafluorophenylboronic acid, CsF, Ag₂O, catalyst, and ligand (if used) in a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with vigorous stirring at the specified temperature (70-100 °C) for 12 hours.
-
Follow the workup and purification procedure as described in the general protocol. The combination of CsF and Ag₂O is often essential for promoting these reactions.[4]
Visualizing the Process and Principles
To better understand the reaction mechanism and the factors influencing reactivity, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: Electronic effects of fluorine on phenylboronic acid reactivity.
Conclusion
The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is a function of the degree and pattern of fluorine substitution. While monofluorinated and some difluorinated phenylboronic acids can be used under standard conditions, polyfluorinated analogs, especially those with ortho-fluorine atoms, may require carefully optimized protocols to achieve high yields and minimize side reactions like protodeboronation. The data presented in this guide serves as a starting point for researchers to select the most suitable fluorinated phenylboronic acid and reaction conditions for their specific synthetic targets, ultimately facilitating the development of novel fluorinated molecules for pharmaceutical and materials science applications.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 3-Butoxy-2,6-difluorophenylboronic Acid in Synthesis
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the strategic selection of building blocks is paramount. 3-Butoxy-2,6-difluorophenylboronic acid has emerged as a valuable reagent for the introduction of a uniquely substituted phenyl moiety into complex molecules. This guide provides a comprehensive comparison of its performance and advantages over other alternatives in common synthetic applications, supported by available experimental data and detailed protocols.
Core Advantages in Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The advantages conferred by its specific substitution pattern are multifaceted:
-
Enhanced Metabolic Stability: The presence of two fluorine atoms on the phenyl ring is a well-established strategy to increase the metabolic stability of drug candidates.[1] Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: The difluoro substitution significantly impacts the electronic properties of the phenyl ring, influencing the acidity of the boronic acid and its reactivity in the catalytic cycle. Furthermore, the butoxy group provides a lipophilic handle, which can be crucial for modulating the solubility and pharmacokinetic profile of the target molecule.
-
Improved Binding Affinity and Selectivity: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to enhanced binding affinity and selectivity.[1]
-
Versatility in Synthesis: This reagent is instrumental in the synthesis of complex organic molecules, including pharmaceuticals like kinase inhibitors, as well as agrochemicals and functional materials.[1]
Performance Comparison with Alternative Boronic Acids
While direct head-to-head comparative studies for this compound are not extensively available in the reviewed literature, we can infer its performance by comparing it with structurally related and commonly used boronic acids. The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with various boronic acids. It is important to note that reaction conditions are not identical across all studies, and this data serves as a general performance benchmark.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chloro-3-methylanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | (Bruno et al., 2013) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | (Miyaura et al., 1981) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd/C | K₂CO₃ | EtOH/H₂O | 70 | 3 | 92 | [2] |
| 3,4-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 | (Representative) |
The data for 2,6-difluorophenylboronic acid suggests that high yields can be achieved, even with a more challenging coupling partner like an aryl chloride. The presence of the butoxy group in this compound is not expected to negatively impact the yield significantly and may offer advantages in terms of solubility of the starting material and product.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for success in synthesis. Below is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is then sealed with a septum, and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3, 1-5 mol%) and the degassed solvent system (e.g., a mixture of dioxane/water, toluene/water, or THF/water).
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Synthesis
To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.
References
A Comparative Yield Analysis of Suzuki Reactions with Diverse Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical component of this palladium-catalyzed reaction is the organoboron reagent, typically a boronic acid. The structure and electronic properties of the boronic acid can significantly influence the reaction's success and yield.[1] This guide provides a comparative analysis of Suzuki reaction yields with different classes of boronic acids, supported by experimental data, to aid researchers in selecting the optimal reagents and conditions for their synthetic endeavors.
The Influence of Boronic Acid Structure on Reaction Yields
The reactivity of boronic acids in Suzuki couplings is heavily influenced by the nature of the organic substituent attached to the boron atom. Generally, boronic acids are more reactive than their corresponding boronic esters, though they can be less stable.[2][3] The electronic properties of substituents on aryl boronic acids play a pivotal role; electron-donating groups tend to enhance the rate of the crucial transmetalation step in the catalytic cycle, often leading to higher yields.[1] Conversely, electron-withdrawing groups can have a more complex effect, sometimes resulting in slower reactions or lower yields depending on the specific reaction conditions.[1]
For heteroaryl boronic acids, factors such as the position of the boronic acid group relative to the heteroatom can introduce additional challenges. For instance, 2-pyridylboronic acids are known to be prone to protodeboronation and can chelate to the palladium catalyst, potentially inhibiting the reaction.[4] In such cases, using more stable derivatives like pinacol esters or MIDA boronates is often advantageous.[4]
Comparative Yield Data
The following tables summarize experimental data for Suzuki-Miyaura coupling reactions with various boronic acids. It is important to note that reaction conditions can vary significantly between studies, affecting direct comparability of the yields. However, the data provides valuable insights into the performance of different boronic acids.
Table 1: Aryl Boronic Acids with Varying Electronic Properties
| Aryl Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 80 | 2 | 98 | [1] |
| 4-Methoxyphenylboronic acid (electron-donating) | 4-Bromoanisole | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 80 | 2 | 99 | [1] |
| 4-Formylphenylboronic acid (electron-withdrawing) | 4-Bromoanisole | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 80 | 2 | 85 | [1] |
| 4-Nitrophenylboronic acid (electron-withdrawing) | 4-Bromoanisole | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 80 | 2 | 75 | [1] |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 95 | [5] |
| 3-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 94 | [5] |
Table 2: Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Furan-2-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | [6] |
| Thiophene-2-boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 18 | 89 | [7] |
| Pyridine-3-boronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [8] |
| Benzofuran-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd precatalyst | K₃PO₄ | MeOH/THF | RT | - | ~95 | [9] |
| 3-Furan boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd precatalyst | K₃PO₄ | MeOH/THF | RT | - | ~80 | [9] |
Experimental Protocols
While specific conditions are optimized for each reaction, a general procedure for a Suzuki-Miyaura coupling is as follows.
General Experimental Protocol for Suzuki-Miyaura Coupling[1][10]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if applicable), and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Add the degassed solvent to the reaction vessel.
-
The reaction mixture is stirred at the desired temperature (from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, GC, LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[10]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[10]
-
The crude product is purified by flash column chromatography on silica gel to yield the desired cross-coupled product.[10]
Visualizing the Suzuki-Miyaura Reaction
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of Biaryls Derived from 3-Butoxy-2,6-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis and structural elucidation of biaryl scaffolds are of paramount importance in medicinal chemistry and materials science. The unique substitution pattern of biaryls derived from 3-Butoxy-2,6-difluorophenylboronic acid presents distinct synthetic challenges and results in specific conformational preferences. This guide provides an objective comparison of synthetic strategies and structural analysis techniques for this class of biaryls, supported by available experimental and computational data. We also explore alternative reagents that can be employed to overcome common synthetic hurdles.
Performance Comparison: Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction is the primary method for the synthesis of biaryls from this compound. However, the steric hindrance imposed by the two ortho-fluoro substituents and the butoxy group can significantly impact reaction efficiency. The choice of catalyst, ligand, and base is crucial for achieving optimal yields.
While specific yield data for the coupling of this compound is not extensively reported in publicly available literature, we can draw comparisons from studies on structurally similar, sterically hindered boronic acids, such as 2,6-dimethylphenylboronic acid and other 2,6-difluorophenylboronic acid derivatives.
Table 1: Comparison of Catalytic Systems and Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
| Boronic Acid/Alternative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Analogous System) | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Estimated 70-90% |
| 2,6-Dimethylphenylboronic Acid | 3-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 25 | 18 | Good Conversion |
| 2,5-Difluorophenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 4 | 92%[1] |
| 2,5-Difluorophenylboronic Acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 85%[1] |
| Potassium 3-carboxyphenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 91% (estimated) |
| 3-Carboxyphenyl MIDA boronate | 4-Bromoanisole | Pd(dtbpf)Cl₂ | Et₃N | Water | Room Temp | 24 | 44% |
Note: Yields are highly substrate-dependent and the data for the analogous system is an educated estimation based on typical conditions for sterically hindered couplings.
Alternative Reagents to this compound
Difficulties associated with the use of sterically hindered boronic acids, such as protodeboronation and low reactivity, have led to the development of alternative organoboron reagents.[2]
-
Potassium Organotrifluoroborates: These salts often exhibit enhanced stability to air and moisture compared to the corresponding boronic acids. They can be readily prepared from the boronic acid and KHF₂.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are highly stable, crystalline solids that are compatible with chromatography.[3] They can offer a slow release of the boronic acid under reaction conditions, which can be advantageous for challenging couplings.
Table 2: Qualitative Comparison of Boronic Acid Alternatives
| Reagent Type | Advantages | Disadvantages |
| Boronic Acid | Readily available, wide substrate scope. | Prone to protodeboronation, potential for homocoupling, can be difficult to handle. |
| Potassium Trifluoroborate | Crystalline, stable to air and moisture, slow release of boronic acid. | Requires an additional synthetic step from the boronic acid. |
| MIDA Boronate | Highly stable, crystalline, compatible with chromatography, slow release of boronic acid.[3] | Requires an additional synthetic step, may require specific conditions for deprotection. |
Structural Analysis of Biaryls from this compound
The ortho-fluoro and -butoxy substituents enforce a non-planar conformation on the resulting biaryl structure. The dihedral angle between the two aromatic rings is a key structural parameter.
2. NMR Spectroscopy:
-
¹H NMR: The proton chemical shifts in the aromatic region can provide indirect evidence of the biaryl conformation. The proximity of protons to the substituents and the other aromatic ring will influence their shielding and deshielding environments.
-
¹⁹F NMR: The fluorine chemical shifts are sensitive to the electronic environment and can be used to probe the conformation of the biaryl.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: Through-space correlations in NOESY or ROESY experiments can provide direct evidence for the spatial proximity of protons on the two different aryl rings, which can be used to estimate the dihedral angle.
3. Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for predicting the minimum energy conformation and the rotational barrier of the biaryl linkage.[4] These calculations can provide valuable insights into the preferred dihedral angle and the energy penalty for rotation, which is crucial for understanding the potential for atropisomerism.[4][5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides with 2,6-Disubstituted Phenylboronic Acids:
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (or alternative) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask or pressure tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, base, palladium catalyst, and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and structural analysis of biaryls.
Caption: Logical relationships in the synthesis and analysis of sterically hindered biaryls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. growingscience.com [growingscience.com]
- 5. Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Butoxy-2,6-difluorophenylboronic Acid in Biaryl Synthesis: A Comparative Overview
For researchers and professionals in drug discovery and materials science, the synthesis of complex biaryl scaffolds is a cornerstone of molecular design. 3-Butoxy-2,6-difluorophenylboronic acid has emerged as a valuable reagent in this context, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic placement of two fluorine atoms ortho to the boronic acid moiety, combined with a meta-butoxy group, imparts unique electronic and steric properties that can significantly influence reaction outcomes and the characteristics of the final product.
The difluoro substitution is known to enhance the metabolic stability and binding affinity of drug candidates, making this boronic acid a particularly attractive building block in medicinal chemistry. Its application is prominent in the synthesis of kinase inhibitors and other biologically active compounds where precise molecular interactions are critical.
This guide provides a comparative analysis of this compound against other substituted phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols to inform synthetic strategy.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficacy of a Suzuki-Miyaura reaction is highly dependent on the electronic and steric nature of the coupling partners. To illustrate the performance of this compound, we present a comparative summary of reaction yields for structurally related boronic acids in the synthesis of a generic biaryl compound. While a direct head-to-head comparison with a single substrate under identical conditions is not extensively available in the literature, the data below, gathered from various sources, provides valuable insights into the expected reactivity.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Hypothetical) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~90% |
| 2,6-Difluorophenylboronic acid | 4-Bromo-1-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 85% |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/Water | 75 | 1.7 | 98%[1] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 2 | 95% |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 4 | 92% |
Note: The yield for this compound is a projected value based on the reactivity of similar compounds, as specific comparative data was not available in the reviewed literature.
The data suggests that phenylboronic acids with ortho-difluoro substitution are highly effective in Suzuki-Miyaura couplings, affording excellent yields. The electron-withdrawing nature of the fluorine atoms is believed to facilitate the transmetalation step in the catalytic cycle. The butoxy substituent in this compound, being an electron-donating group, may slightly modulate the electronic properties of the phenyl ring, but high reactivity is generally expected.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction utilizing a substituted phenylboronic acid is provided below. This protocol can be adapted for specific substrates and optimization may be required.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF/Water mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The decision to use this compound or an alternative should be based on a careful evaluation of the synthetic goals.
Caption: A decision-making workflow for selecting a suitable boronic acid.
References
The Enduring Power of Suzuki Coupling for Sterically Challenged Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the creation of carbon-carbon bonds is a foundational technique in the synthesis of novel molecules. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling has long been a workhorse due to its mild conditions and the low toxicity of its boronic acid reagents. However, when substrates become sterically demanding, particularly with multiple ortho-substituents, the efficiency of this reaction can be significantly challenged. This guide provides a comparative analysis of Suzuki coupling with sterically hindered boronic acids, offering insights into catalyst selection, alternative coupling strategies, and detailed experimental protocols to navigate these synthetic hurdles.
The primary obstacle in the Suzuki coupling of sterically hindered substrates is the impediment of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The bulk around the reaction centers can hinder the approach of the palladium catalyst and the subsequent formation of the desired biaryl product. To overcome these challenges, significant advancements have been made in ligand design, leading to the development of bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) that can facilitate these difficult transformations.
Performance Comparison: Ligand and Catalyst Systems for Hindered Suzuki Coupling
The choice of ligand is paramount for a successful Suzuki coupling with sterically hindered boronic acids. Below is a comparison of commonly used catalyst systems for the coupling of various sterically hindered substrates.
| Aryl Halide | Boronic Acid | Catalyst System (Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| 1-Bromo-2-isopropylbenzene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80 | 12 | 88 | [2] |
| 1-Chloro-2,6-dimethoxybenzene | (2,6-Dimethylphenyl)zinc chloride | Pd(dba)₂ / 2-(Di-tert-butylphosphino)biphenyl | - | THF | RT | 2 | 98 | [3] |
| 2-Bromo-m-xylene | 2-Pyridylboronic acid pinacol ester | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 77 | [4][5] |
| 9-Chloroanthracene | (2,6-Dimethylphenyl)zinc chloride | Pd(dba)₂ / 2-(Di-tert-butylphosphino)biphenyl | - | THF | RT | 2 | 95 | [3] |
Note: This entry represents a Negishi coupling, included for direct comparison of a highly hindered substrate.
Alternative Cross-Coupling Reactions for Sterically Hindered Substrates
While modern ligands have greatly expanded the scope of Suzuki coupling, alternative cross-coupling reactions can sometimes offer advantages for particularly challenging sterically hindered systems.
| Coupling Reaction | Organometallic Reagent | Key Advantages for Hindered Substrates | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Low toxicity, commercially available reagents, functional group tolerance. | Can be sensitive to extreme steric hindrance. |
| Negishi | Organozinc | Generally more reactive than organoboranes, can be effective for tetra-ortho-substituted biaryls.[6] | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Stille | Organotin | Tolerant of a wide range of functional groups, often successful where Suzuki coupling fails with hindered substrates.[7] | High toxicity of organotin reagents and byproducts. |
| Kumada | Grignard (Organomagnesium) | Highly reactive nucleophiles. | Limited functional group tolerance due to the high reactivity of Grignard reagents.[8][9] |
A comparative study on the synthesis of a tetra-ortho-substituted biaryl highlighted that while a Suzuki-Miyaura approach required careful optimization of a chiral ligand system to achieve high enantioselectivity (95:5 er), a Negishi coupling with a similar ligand system also proved effective, albeit with slightly lower enantioselectivity (85:15 er) in that specific case.[6] For some sterically hindered aryl bromides, Stille coupling has been shown to provide significantly higher yields compared to Suzuki coupling.[7]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for a standard and a sterically hindered Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., Toluene)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), the bulky phosphine ligand (2-4 mol%), and finely ground K₃PO₄ (2.0 equivalents).
-
The tube is evacuated and backfilled with argon or nitrogen.
-
The hindered aryl bromide (1.0 equivalent) and the hindered boronic acid (1.5 equivalents) are added to the tube.
-
Anhydrous, degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 80-110 °C.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid[10]
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-bromoanisole (1.00 g, 5.35 mmol), phenylboronic acid (0.780 g, 6.41 mmol), and n-propanol (10 mL).
-
Stir the mixture for 15 minutes to allow for dissolution.
-
To the solution, add palladium acetate (3.6 mg, 16.0 µmol), triphenylphosphine (12.8 mg, 48.8 µmol), 2M aqueous sodium carbonate (3.25 mL, 6.48 mmol), and deionized water (2.0 mL).
-
Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add water (7 mL) and stir the mixture open to the air for 5 minutes.
-
Dilute the reaction with ethyl acetate (10 mL) and transfer to a separatory funnel. Separate the layers and re-extract the aqueous layer with ethyl acetate (10 mL).
-
Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude biaryl product.
Visualizing the Process: Diagrams and Workflows
To better understand the intricacies of Suzuki coupling with sterically hindered substrates, the following diagrams illustrate the catalytic cycle and a decision-making workflow for catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Kumada Coupling [organic-chemistry.org]
A Comparative Guide to the Electronic Effects of Substituents in Difluorophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of substituted difluorophenylboronic acids are of paramount importance in the fields of medicinal chemistry, organic synthesis, and materials science. The introduction of fluorine atoms to the phenyl ring, coupled with the variation of other substituents, allows for the fine-tuning of the boronic acid's Lewis acidity and its reactivity in key chemical transformations such as the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the electronic effects of different substituents on difluorophenylboronic acid scaffolds, supported by experimental data and detailed methodologies.
Understanding Electronic Effects: A Summary
Substituents on the phenyl ring of a boronic acid influence its electronic properties through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) decrease the electron density on the boron atom, thereby increasing its Lewis acidity and generally lowering the pKa of the boronic acid. Conversely, electron-donating groups (EDGs) increase electron density, leading to decreased Lewis acidity and a higher pKa.
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of these electronic effects. In this equation, K and K₀ are the acid dissociation constants of the substituted and unsubstituted compounds, respectively, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing substituent, while a negative value signifies an electron-donating one.
Comparative Analysis of Substituent Effects on Acidity
The acidity of phenylboronic acids, represented by their pKa values, is a direct measure of the electronic effects of the substituents on the phenyl ring. The presence of two fluorine atoms already significantly increases the acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The addition of further substituents allows for even more precise modulation of this property.
| Compound | Substituent(s) | pKa | Reference |
| Phenylboronic acid | H | 8.86 | [1] |
| 2-Fluorophenylboronic acid | 2-F | 7.78 | [1] |
| 3-Fluorophenylboronic acid | 3-F | 8.35 | [1] |
| 4-Fluorophenylboronic acid | 4-F | 8.68 | [1] |
| 3,5-Difluorophenylboronic acid | 3,5-di-F | 7.35 | [1] |
| 2,3,4,5,6-Pentafluorophenylboronic acid | 2,3,4,5,6-penta-F | 6.55 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 8.03 | [1] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-di-CF₃ | 6.50 | [1] |
| 4-Nitrophenylboronic acid | 4-NO₂ | 7.91 | [1] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.25 | [1] |
Note: This table compiles data from various sources and substitution patterns to illustrate general trends. Direct comparison is most accurate for substituents on the same core scaffold.
From the data, it is evident that fluorine substitution, particularly at the meta positions (as in 3,5-difluorophenylboronic acid), leads to a significant increase in acidity (lower pKa) compared to the parent phenylboronic acid. The strongly electron-withdrawing trifluoromethyl and nitro groups also result in a marked increase in acidity. Conversely, the electron-donating methoxy group decreases acidity.
Visualizing the Influence of Substituents
The relationship between substituent electronic properties and the resulting acidity of the boronic acid can be visualized through a Hammett plot. This plot correlates the pKa of a series of substituted compounds with the Hammett constant (σ) of the respective substituents.
Caption: Logical flow from substituent properties to the acidity of difluorophenylboronic acids.
Experimental Protocols
Precise and reproducible experimental methods are crucial for the accurate determination of the electronic properties of difluorophenylboronic acids. Below are representative protocols for the synthesis of a substituted difluorophenylboronic acid and the determination of its pKa by UV-Vis spectrophotometry.
Synthesis of 4-Substituted-3,5-difluorophenylboronic Acids
This protocol is a general procedure that can be adapted for the synthesis of various 4-substituted-3,5-difluorophenylboronic acids, starting from 1-bromo-3,5-difluorobenzene. The example provided is for the synthesis of 4-cyano-3,5-difluorophenylboronic acid.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of 3,5-Difluorophenylboronic Acid:
-
A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Triisopropyl borate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield 3,5-difluorophenylboronic acid.
-
-
Synthesis of 4-Bromo-3,5-difluorophenylboronic Acid:
-
3,5-Difluorophenylboronic acid is brominated using a suitable brominating agent (e.g., N-bromosuccinimide in a suitable solvent) to introduce a bromine atom at the 4-position.
-
-
Synthesis of 4-Cyano-3,5-difluorophenylboronic Acid:
-
A mixture of 4-bromo-3,5-difluorophenylboronic acid, zinc cyanide, Pd₂(dba)₃, and dppf in DMF is heated under an inert atmosphere.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield 4-cyano-3,5-difluorophenylboronic acid.
-
pKa Determination by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.[2]
Materials and Equipment:
-
Substituted difluorophenylboronic acid sample
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: A stock solution of the difluorophenylboronic acid is prepared in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Preparation of Sample Solutions: For each buffer solution, a specific volume of the stock solution is added to a volumetric flask and diluted to the mark with the buffer to ensure a constant final concentration of the boronic acid.
-
UV-Vis Measurements: The UV-Vis spectrum of each sample solution is recorded over a relevant wavelength range (typically 200-400 nm) at a constant temperature (e.g., 25 °C). A blank spectrum of each buffer solution should also be recorded for background correction.
-
Data Analysis:
-
The absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal is plotted against the pH.
-
The resulting data is fitted to the Henderson-Hasselbalch equation or a sigmoidal curve fitting function.
-
The pKa is the pH at the inflection point of the curve, where the concentrations of the acidic and basic forms of the boronic acid are equal.
-
Conclusion
The electronic effects of substituents play a critical role in determining the properties and reactivity of difluorophenylboronic acids. By understanding the interplay of inductive and resonance effects, and by utilizing quantitative measures such as pKa and Hammett constants, researchers can rationally design and select difluorophenylboronic acid derivatives with tailored electronic properties for a wide range of applications in drug discovery and materials science. The experimental protocols provided herein offer a foundation for the synthesis and characterization of these valuable chemical entities.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 3-Butoxy-2,6-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of 3-Butoxy-2,6-difluorophenylboronic acid, a key reagent in Suzuki-Miyaura cross-coupling reactions. Its performance is objectively compared with viable alternatives, supported by available data and detailed experimental protocols to inform synthetic strategy and procurement decisions.
The introduction of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound offers a unique combination of a difluorinated phenyl ring and a butoxy substituent, which can impart desirable electronic and steric properties to target molecules. This analysis weighs the synthetic advantages of this reagent against its economic cost, providing a clear framework for its application.
Performance and Cost Comparison
A direct comparison of reaction yields can be challenging due to variations in experimental conditions across different studies. However, by examining the available data for Suzuki-Miyaura couplings with a common substrate, such as 4-bromoanisole, we can draw valuable inferences. The following table summarizes the key attributes of this compound and its alternatives.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Features | Indicative Price (USD/g) |
| This compound | 849062-15-3 | 229.02 | Butoxy group may enhance solubility and influence steric interactions. | ~$60-80 |
| 2,6-Difluorophenylboronic acid | 162101-25-9 | 157.91 | Simpler analogue, potentially less sterically hindered. | ~$30-50 |
| 3,5-Difluorophenylboronic acid | 156545-07-2 | 157.91 | Different fluorine substitution pattern, affecting electronic properties. | ~$40-60 |
| 3,4,5-Trifluorophenylboronic acid | 143418-49-9 | 175.90 | Increased fluorination can further enhance metabolic stability. | ~$50-70 |
| Potassium (3-Butoxy-2,6-difluorophenyl)trifluoroborate | Not readily available | 270.01 | Potentially enhanced stability and handling properties. | N/A |
Experimental Data Summary
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not widely published in comparative studies, we can analyze the performance of its structural analogs to predict its reactivity. The following table presents representative yields for the coupling of various fluorinated phenylboronic acids with aryl bromides.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2,6-Difluorophenylboronic acid | 4-Chloro-3-methylanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 2 | 88 |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3,5-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 110 | 2 | 96 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. A direct comparison of yields across different studies can be misleading due to variations in reaction conditions.[1]
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
This compound presents a valuable, albeit more costly, option for the synthesis of complex biaryl compounds. The presence of the butoxy group may offer advantages in terms of solubility and fine-tuning steric interactions within the target molecule, which can be critical in drug discovery. However, for many applications, the less expensive and more readily available difluorophenylboronic acid alternatives may provide comparable or sufficient reactivity.
The ultimate decision to employ this compound should be based on a careful consideration of the specific synthetic goals, the potential benefits imparted by the butoxy substituent, and the overall project budget. It is strongly recommended that researchers perform small-scale trials to optimize reaction conditions and directly compare the performance of this reagent with its alternatives for their specific application.
References
Safety Operating Guide
Personal protective equipment for handling 3-Butoxy-2,6-difluorophenylboronic acid
Essential Safety and Handling Guide for 3-Butoxy-2,6-difluorophenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Precautions:
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are easily accessible.[1][2]
According to its Safety Data Sheet, this compound is classified as follows:
-
Acute Toxicity 4 (H302): Harmful if swallowed.[3]
-
Skin Irritant 2 (H315): Causes skin irritation.[3]
-
Eye Irritant 2 (H319): Causes serious eye irritation.[3]
-
STOT SE 3 (H335): May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][4] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[1][2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid to prevent inhalation of dust.[2][4] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] The work area should be clean and organized.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling: Clean the work area to remove any residual chemical. All waste generated, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials that come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be disposed of as hazardous waste.[2]
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6]
-
Collect all rinsate as liquid hazardous waste.[6]
-
After air drying the clean container in a well-ventilated area, deface the label before recycling or disposing of it according to your institution's guidelines.[6]
-
Spill Response:
-
Small Spills: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[6]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
